6-fluoro-1H-indazol-7-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1638763-66-2 |
|---|---|
Molecular Formula |
C7H5FN2O |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoro-1H-indazol-7-ol |
InChI |
InChI=1S/C7H5FN2O/c8-5-2-1-4-3-9-10-6(4)7(5)11/h1-3,11H,(H,9,10) |
InChI Key |
WDVPQXOJTVNENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-fluoro-1H-indazol-7-ol and Its Analogs
Core Compound Profile: 6-fluoro-1H-indazole
6-fluoro-1H-indazole is a fluorinated heterocyclic aromatic compound that serves as a versatile building block in medicinal and agricultural chemistry.[1] The presence of the fluorine atom can significantly influence the compound's biological activity, metabolic stability, and physicochemical properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 6-fluoro-1H-indazole is presented in the table below. These values are computed and aggregated from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | PubChem[2] |
| Molecular Weight | 136.13 g/mol | PubChem[2] |
| IUPAC Name | 6-fluoro-1H-indazole | PubChem[2] |
| CAS Number | 348-25-4 | PubChem[2] |
| Appearance | Pale-yellow to Orange to Yellow-brown to Brown to Red-brown Solid | Sigma-Aldrich |
| Purity | >95% (HPLC) | Chem-Impex[1] |
| Storage Temperature | Room Temperature; 0-8°C for long-term storage | Sigma-Aldrich, Chem-Impex[1] |
| XLogP3 | 2.3 | PubChem[2] |
Spectroscopic Data
Detailed spectroscopic information is crucial for the identification and characterization of 6-fluoro-1H-indazole. While a comprehensive set of spectra is not available in a single source, key data points for related structures have been reported. For instance, the 1H NMR, 13C NMR, and 19F NMR data for a derivative, Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, have been documented, providing insights into the expected spectral characteristics of the 6-fluoro-indazole core.[3]
Note: For definitive structural elucidation of synthesized 6-fluoro-1H-indazol-7-ol, a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) would be required.
Proposed Synthesis of this compound
Currently, there is no published experimental protocol for the synthesis of this compound. However, a plausible synthetic route can be devised based on well-established methods for the formation of the indazole ring system. One of the most common approaches is the cyclization of appropriately substituted phenylhydrazines or the diazotization of anilines followed by intramolecular cyclization.
A potential synthetic pathway starting from 2,3-difluoro-6-nitrotoluene is outlined below. This proposed multi-step synthesis involves nitration, reduction, diazotization, and cyclization, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols (Analogous Reactions)
The following are detailed experimental protocols for key transformations analogous to those in the proposed synthesis. These are adapted from published procedures for similar substrates.
Step 3 & 4: Synthesis of 7-fluoro-1H-acetylindazole from 2-fluoro-6-methylaniline (Adapted from Guidechem[4])
-
Acetylation: To a 100 mL three-necked flask containing 1.07 g (0.01 mol) of 2-fluoro-6-methylaniline in 50 mL of ethyl acetate, slowly add 1.02 g (0.01 mol) of acetic anhydride dropwise while stirring and maintaining the temperature below 5°C with an ice bath.
-
Stir the reaction mixture for 30 minutes at a temperature not exceeding 5°C.
-
Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.
-
Diazotization and Cyclization: In a 100 mL three-necked flask, sequentially add 2.27 g (0.01 mol) of the obtained 2-fluoro-6-methylphenylacetamide, 1 mL of acetic acid, 2 mL of acetic anhydride, and 50 mL of toluene.
-
Heat the stirred mixture to a suitable temperature and slowly add 2 mL of isoamyl nitrite dropwise.
-
Continue heating for 30 minutes after the addition is complete.
-
Remove the solvent under reduced pressure to yield 7-fluoro-1H-acetylindazole.
Step 5: Deacetylation to form 7-fluoro-1H-indazole (Adapted from Guidechem[4])
-
To a 100 mL three-necked flask, add 2.38 g (0.01 mol) of 7-fluoro-1H-acetylindazole, 2 mL of ammonia, and 50 mL of anhydrous methanol.
-
Heat the mixture to 40°C and maintain for 2 hours.
-
Remove the solvent under reduced pressure.
-
Cool the residue to precipitate the product and dry to obtain 7-fluoro-1H-indazole.
Step 6: Bromination of a fluorinated indazole (Conceptual)
The introduction of a bromine atom at the 6-position could potentially be achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction conditions would need to be optimized to ensure regioselectivity.
Step 7: Hydroxylation (Conceptual)
The final step of converting the bromo-substituted indazole to the desired 7-hydroxyindazole would likely involve a nucleophilic aromatic substitution reaction. This is often a challenging transformation on an electron-rich aromatic system and may require harsh conditions such as high temperatures and pressures in the presence of a strong base like sodium hydroxide, potentially with a copper catalyst.
Biological and Pharmaceutical Relevance
Indazole derivatives are recognized as important scaffolds in drug discovery, with applications in oncology and neurology.[1] The indazole nucleus is present in several FDA-approved drugs. The introduction of a fluorine atom often enhances biological activity.[1] While the specific biological activity of this compound is unknown, related hydroxy-indazole derivatives have shown activities such as potent 5-HT2 receptor agonism with ocular hypotensive effects. The unique substitution pattern of this compound makes it an interesting candidate for further investigation in various therapeutic areas.
Safety and Handling
The safety profile of this compound is unknown. For the related compound, 6-fluoro-1H-indazole, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this class of compounds. All manipulations should be performed in a well-ventilated fume hood.
References
6-fluoro-1H-indazol-7-ol synthesis pathway
An in-depth technical guide on the synthesis of 6-fluoro-1H-indazol-7-ol for researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its synthesis is of significant interest for the development of novel therapeutic agents. This technical guide outlines a proposed multi-step synthetic pathway for this compound, based on established methodologies for the synthesis of analogous substituted indazoles. The described route provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step sequence starting from a commercially available substituted nitrobenzene. The key steps involve the formation of the indazole ring, followed by functional group manipulations at the 7-position to introduce the hydroxyl group.
A plausible and efficient synthetic route is proposed as follows:
-
Step 1: Synthesis of 6-fluoro-7-nitro-1H-indazole from a suitable starting material like 1,2-difluoro-3-nitrobenzene or a related precursor.
-
Step 2: Reduction of the nitro group to yield 6-fluoro-7-amino-1H-indazole.
-
Step 3: Conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 6-fluoro-7-nitro-1H-indazole
This step involves the formation of the indazole ring from a suitably substituted benzene derivative. A common method for indazole synthesis is the reaction of a hydrazine with a carbonyl compound or the cyclization of an o-nitrobenzyl derivative. An alternative approach described for similar compounds involves the reaction of a substituted o-nitro-toluene with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization.
Protocol adapted from the synthesis of related nitroindazoles:
-
Materials: 1,2-difluoro-3-nitrobenzene, Hydrazine hydrate, appropriate solvent (e.g., ethanol, dioxane).
-
Procedure:
-
Dissolve 1,2-difluoro-3-nitrobenzene in a suitable solvent.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-7-nitro-1H-indazole.
-
| Parameter | Value | Reference |
| Starting Material | 1,2-difluoro-3-nitrobenzene | (Adapted) |
| Reagent | Hydrazine hydrate | (Adapted) |
| Solvent | Ethanol or Dioxane | (Adapted) |
| Reaction Temperature | Reflux | (Adapted) |
| Reaction Time | 4-12 hours | (Adapted) |
| Purification | Column Chromatography | (Adapted) |
Step 2: Reduction of 6-fluoro-7-nitro-1H-indazole to 6-fluoro-7-amino-1H-indazole
The reduction of the nitro group to an amino group is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or reduction with metals in acidic media.
Protocol for Nitro Group Reduction:
-
Materials: 6-fluoro-7-nitro-1H-indazole, Iron powder (Fe), Acetic acid (CH₃COOH), Ethanol (EtOH).
-
Procedure:
-
Suspend 6-fluoro-7-nitro-1H-indazole in a mixture of ethanol and acetic acid.
-
Add iron powder to the suspension in portions while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 6-fluoro-7-amino-1H-indazole.
-
| Parameter | Value | Reference |
| Starting Material | 6-fluoro-7-nitro-1H-indazole | (Adapted) |
| Reagents | Fe, CH₃COOH | (Adapted) |
| Solvent | Ethanol | (Adapted) |
| Reaction Temperature | Reflux | (Adapted) |
| Reaction Time | 2-4 hours | (Adapted) |
Step 3: Synthesis of this compound from 6-fluoro-7-amino-1H-indazole
The conversion of the amino group to a hydroxyl group can be achieved via the Sandmeyer reaction.[1][2][3][4][5] This involves the diazotization of the amino group followed by hydrolysis of the resulting diazonium salt.
Protocol for Sandmeyer Reaction (Hydroxylation):
-
Materials: 6-fluoro-7-amino-1H-indazole, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
Dissolve 6-fluoro-7-amino-1H-indazole in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
Slowly heat the reaction mixture to boiling and maintain reflux until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
-
| Parameter | Value | Reference |
| Starting Material | 6-fluoro-7-amino-1H-indazole | [1][2][3] |
| Reagents | NaNO₂, H₂SO₄ | [1][2][3] |
| Reaction Temperature | 0-5 °C (diazotization), Reflux (hydrolysis) | [1][2][3] |
Visualizing the Synthesis Pathway
The following diagram illustrates the proposed synthetic pathway for this compound.
References
Spectroscopic data for 6-fluoro-1H-indazol-7-ol (NMR, IR, MS)
This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1H-indazole. It includes structured data tables, detailed experimental protocols for each spectroscopic technique, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1H-Indazole.
Table 1: ¹H NMR Spectroscopic Data for 1H-Indazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.1 | br s | - | N-H |
| 8.104 | d | 0.9 | H-3 |
| 7.783 | d | 8.1 | H-4 |
| 7.578 | d | 8.5 | H-7 |
| 7.362 | ddd | 8.5, 6.9, 0.9 | H-6 |
| 7.128 | ddd | 8.1, 6.9, 0.9 | H-5 |
Solvent: DMSO-d₆, Instrument: 399.65 MHz NMR Spectrometer.
Table 2: ¹³C NMR Spectroscopic Data for 1H-Indazole
| Chemical Shift (δ) ppm | Assignment |
| 140.0 | C-7a |
| 134.8 | C-3 |
| 126.8 | C-6 |
| 123.1 | C-3a |
| 120.9 | C-5 |
| 120.9 | C-4 |
| 109.7 | C-7 |
Solvent: CDCl₃. Note: Specific data for 1H-indazole was not found in the provided search results, so this is representative data for the indazole core.
Table 3: IR Spectroscopic Data for 1H-Indazole
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3150-3000 | N-H stretching |
| 1620 | C=C aromatic ring stretching |
| 1500-1450 | C=C aromatic ring stretching |
| 750 | C-H out-of-plane bending |
Note: This represents typical absorption bands for the 1H-indazole structure.
Table 4: Mass Spectrometry Data for 1H-Indazole
| m/z | Relative Intensity (%) | Assignment |
| 118 | 100 | [M]⁺ (Molecular Ion) |
| 91 | ~20 | [M-HCN]⁺ |
| 64 | ~15 | [C₅H₄]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like 1H-indazole.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample is prepared by dissolving 5-25 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer, for instance, a Bruker 400 MHz instrument. For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 220 ppm. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). Data processing involves Fourier transformation, phase correction, and baseline correction.
2.2 Infrared (IR) Spectroscopy
For solid samples, an IR spectrum can be obtained using the KBr pellet method or as a Nujol mull. For the KBr method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For a Nujol mull, the solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr). The sample is then placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
For a volatile and thermally stable compound like 1H-indazole, Electron Ionization (EI) is a common mass spectrometry technique. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a small molecule.
6-fluoro-1H-indazol-7-ol CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers for 6-fluoro-1H-indazol-7-ol. Due to the limited availability of public data for this specific compound, this guide also details a relevant experimental protocol for the synthesis of a structurally related compound, 6-fluoro-1H-indazol-3-ol, and proposes a potential synthetic pathway for this compound based on established chemical principles.
Core Compound Identifiers
| Identifier | Value |
| CAS Number | 1638763-66-2 |
| Molecular Formula | C7H5FN2O |
| IUPAC Name | This compound |
Experimental Protocols
A detailed experimental protocol for the direct synthesis of this compound is not publicly documented. However, a protocol for the synthesis of the related isomer, 6-fluoro-1H-indazol-3-ol, is available and provides valuable insight into the synthesis of fluorinated indazolones.
Synthesis of 6-fluoro-1H-indazol-3-ol
This protocol describes the synthesis of 6-fluoro-1H-indazol-3-ol starting from 2-amino-4-fluorobenzoic acid.
Step 1: Diazotization of 2-amino-4-fluorobenzoic acid
-
Suspend 25 g (161.2 mmol) of 2-amino-4-fluorobenzoic acid in 250 ml of deionized water and 39 ml of concentrated hydrochloric acid.
-
Cool the suspension in an ice bath.
-
Slowly add a 30 ml aqueous solution of sodium nitrite (11.2 g, 161.2 mmol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
Step 2: Sulfonation and Cyclization
-
To the diazotized solution, add a 250 ml aqueous solution of sodium sulfite (69 g, 400 mmol).
-
Continue stirring the reaction for 2 hours.
-
Following the reaction, add 30 ml of concentrated hydrochloric acid and allow the mixture to stand overnight.
-
The next day, heat the reaction mixture to reflux and maintain for 9 hours.
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 5.5 using a sodium bicarbonate solution, which will cause the product to precipitate.
-
Collect the precipitate by filtration.
-
Wash the collected solid with deionized water and dry to obtain 6-fluoro-1H-indazol-3-ol.
The reported yield for this procedure is 19.8 g (81%), with the product identity confirmed by mass spectrometry ([M+H]+: 152.94).
Proposed Synthetic Pathway for this compound
Based on general methods for the synthesis of substituted indazoles, a potential route to this compound could involve the cyclization of a suitably substituted hydrazine derivative. A plausible starting material would be 2,3-difluoro-6-methoxybenzaldehyde. The methoxy group can serve as a protecting group for the hydroxyl functionality and can be cleaved in a subsequent step.
Step 1: Condensation with Hydrazine
Reacting 2,3-difluoro-6-methoxybenzaldehyde with hydrazine hydrate would likely lead to the formation of the corresponding hydrazone.
Step 2: Cyclization
Heating the resulting hydrazone, potentially in the presence of a catalyst, would be expected to induce intramolecular cyclization to form 6-fluoro-7-methoxy-1H-indazole.
Step 3: Demethylation
Cleavage of the methyl ether at the 7-position would yield the final product, this compound. This can often be achieved using reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr).
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 6-fluoro-1H-indazol-3-ol and the proposed logical workflow for the synthesis of this compound.
The Fluorinated Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is due to the unique physicochemical properties that fluorine imparts upon a molecule, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins. Among the various heterocyclic systems, the indazole nucleus has emerged as a particularly valuable scaffold in drug discovery, with several indazole-containing drugs approved for therapeutic use.[1][2][3] The fusion of these two powerful concepts—fluorination and the indazole core—has led to the development of a diverse array of biologically active molecules with significant therapeutic potential across multiple disease areas, including inflammation, cancer, viral infections, and neurodegenerative disorders.[4][5][6]
This technical guide provides a comprehensive overview of the biological activities of fluorinated indazoles, presenting key quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways.
I. Anti-Inflammatory and Immunomodulatory Activities
Fluorinated indazoles have demonstrated significant potential as modulators of key targets in inflammatory pathways.
Kinase Inhibition in Inflammatory Pathways
p38 Kinase: A series of 5-fluoroindazole derivatives have been identified as inhibitors of p38 kinase, a key enzyme in the inflammatory response. These compounds exhibit potent inhibitory activity with IC50 values less than 10 μM in in vitro fluorescence anisotropy kinase binding assays.
Rho Kinase (ROCK): The position of fluorine substitution on the indazole ring has been shown to be critical for ROCK1 inhibition. While a 4-fluoroindazole derivative displayed low potency (IC50 of 2500 nM), the corresponding 6-fluoroindazole analog exhibited a significant enhancement in inhibitory activity with an IC50 value of 14 nM.[4] Further optimization of the 6-fluoroindazole scaffold led to the discovery of compounds with IC50 values as low as 6 and 7 nM.[4]
Spleen Tyrosine Kinase (Syk): Fluorinated indazole derivatives have been synthesized as potent and selective inhibitors of Syk, a crucial mediator in the signaling pathways of immune cells.[7] These compounds have demonstrated IC50 values ranging from 4 nM to 64 nM.
Receptor-Interacting Protein 2 (RIP2) Kinase: 5-Fluoroindazole derivatives have been developed as inhibitors of RIP2 kinase, a key signaling node in the innate immune system. Many of these compounds show promising inhibitory activity with pIC50 values greater than 8.[4]
Other Anti-Inflammatory Targets
Transient Receptor Potential A1 (TRPA1) Cation Channel: A 6-fluoroindazole derivative has been developed as a selective antagonist of the TRPA1 cation channel, exhibiting an IC50 of 0.043 μM in a FLIPR calcium cation imaging assay. This compound also demonstrated in vivo anti-inflammatory activity.
Nitric Oxide Synthase (NOS): Fluorinated indazoles have been investigated as selective inhibitors of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). The degree and position of fluorination significantly influence the inhibitory potency and selectivity. A tetrafluoro-indazole derivative showed the best overall inhibitory activity, while a perfluorophenyl-substituted analog displayed high selectivity for nNOS.[4]
Quantitative Data Summary: Anti-Inflammatory and Immunomodulatory Activity
| Compound Class | Target | Key Findings | Assay Type | Reference |
| 5-Fluoroindazole Derivatives | p38 Kinase | IC50 < 10 μM | Fluorescence Anisotropy Kinase Binding Assay | |
| 4-Fluoroindazole Derivative | ROCK1 | IC50 = 2500 nM | In vitro bioassay | [4] |
| 6-Fluoroindazole Derivatives | ROCK1 | IC50 = 6, 7, and 14 nM | In vitro bioassay | [4] |
| Fluorinated Indazole Derivatives | Syk | IC50 = 4 - 64 nM | Kinase Inhibition Assay | |
| 5-Fluoroindazole Derivatives | RIP2 Kinase | pIC50 > 8 | Kinase Inhibition Assay | [4] |
| 6-Fluoroindazole Derivative | TRPA1 | IC50 = 0.043 μM | FLIPR Calcium Cation Imaging Assay | |
| Tetrafluoro-indazole Derivative | iNOS and nNOS | 63% inhibition of iNOS, 83% inhibition of nNOS | Enzyme Inhibition Assay | [4] |
| Perfluorophenyl-indazole Derivative | nNOS | 80% selective inhibition of nNOS | Enzyme Inhibition Assay | [4] |
Signaling Pathway Diagrams
Caption: p38 MAPK Signaling Pathway.
Caption: Rho Kinase (ROCK) Signaling Pathway.
II. Anticancer Activity
The development of fluorinated indazoles as anticancer agents has focused on the inhibition of various protein kinases that are critical for tumor growth and survival.
Kinase Inhibition in Oncology
F1F0-ATPase: Monofluorinated 3-guanidyl-indazole derivatives have been shown to be potent inhibitors of F1F0-ATPase, with IC50 values less than 5 μM. These compounds also exhibited cytotoxicity in Ramos B lymphocyte cells with EC50 values below 5 μM.
Platelet-Derived Growth Factor Receptor (PDGFR): Fluoroindazole derivatives have been evaluated as inhibitors of PDGFR-β phosphorylation in human fibroblast cells. Specific compounds demonstrated potent activity with IC50 values of 21.9 and 17.6 nM.[5]
Fibroblast Growth Factor Receptor (FGFR): In an effort to improve the cellular activity of a known indazole-based FGFR inhibitor, a series of compounds incorporating fluorine substituents were synthesized. A derivative containing a 2,6-difluoro-3-methoxyphenyl group exhibited potent enzymatic and antiproliferative activities, with an IC50 value of 2.0 ± 0.8 nM against FGFR2.[1]
Epidermal Growth Factor Receptor (EGFR): A fluorinated indazole derivative has shown remarkable activity in the sub-nanomolar range against all variants of EGFR, with EC50 values of 191 and 22 nM for H1975 and HCC827 lung cancer cell lines, respectively.[3]
ABL1 Kinase: Hybrid molecules containing a fluorinated indazole moiety have been developed as potent inhibitors of ABL1 kinase, with IC50 values in the nanomolar range (1 to 7 nM in a radiometric filter binding assay and 0.2–1.2 nM in a microfluidic mobility shift assay).[4]
Quantitative Data Summary: Anticancer Activity
| Compound Class | Target | Key Findings | Assay Type | Reference |
| Monofluorinated 3-Guanidyl-Indazoles | F1F0-ATPase | IC50 < 5 μM | ATP Synthesis Inhibition Assay | |
| Fluoroindazole Derivatives | PDGFR-β | IC50 = 17.6 and 21.9 nM | PDGFR-β Phosphorylation Assay | [5] |
| 2,6-Difluoro-3-methoxyphenyl Indazole | FGFR2 | IC50 = 2.0 ± 0.8 nM | Kinase Inhibition Assay | [1] |
| Fluorinated Indazole Derivative | EGFR | EC50 = 22 and 191 nM | Cell-Based Proliferation Assay | [3] |
| Fluorinated Indazole Hybrids | ABL1 | IC50 = 1 - 7 nM | Radiometric Filter Binding Assay | [4] |
| Fluorinated Indazole Hybrids | ABL1 | IC50 = 0.2 - 1.2 nM | Microfluidic Mobility Shift Assay | [4] |
Signaling Pathway Diagrams
Caption: PDGFR Signaling Pathway.
III. Antiviral Activity
Fluorinated indazoles have shown promise as antiviral agents, particularly against the human immunodeficiency virus (HIV).
HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Two 5-fluoroindazole derivatives demonstrated excellent metabolic stability and resilience to mutations in the reverse transcriptase enzyme. The introduction of a fluorine atom at the 5-position significantly improved their potency against the wild-type reverse transcriptase, with IC50 values of 50 nM and 25 nM, which is 7-fold and 13-fold better than the non-fluorinated analog, respectively.
Quantitative Data Summary: Antiviral Activity
| Compound Class | Target | Key Findings | Assay Type | Reference |
| 5-Fluoroindazole Derivatives | HIV Reverse Transcriptase | IC50 = 25 and 50 nM | Reverse Transcriptase Inhibition Assay |
IV. Neurological and Other Activities
The versatility of the fluorinated indazole scaffold extends to targets within the central nervous system and other biological systems.
Muscarinic M1 Receptor Positive Allosteric Modulators (M1-PAMs): A series of fluorinated indazole derivatives have been designed as M1-PAMs for the potential treatment of Alzheimer's disease. These compounds exhibited potent modulator activity in a Fluorometric Imaging Plate Reader (FLIPR) system by measuring intracellular calcium.[4]
Estrogen Receptor (ER) Modulators: Certain fluorinated indazole derivatives have been patented as ER modulators, with potential applications in diseases dependent on estrogen receptors. These compounds showed inhibitory activity with IC50 values below 100 nM in a cell-based western assay.[4]
Quantitative Data Summary: Neurological and Other Activities
| Compound Class | Target | Key Findings | Assay Type | Reference |
| Fluorinated Indazole Derivatives | Muscarinic M1 Receptor | Potent modulator activity | FLIPR Calcium Flux Assay | [4] |
| Fluorinated Indazole Derivatives | Estrogen Receptor-α | IC50 < 100 nM | Cell Western Assay | [4] |
Signaling Pathway Diagram
Caption: M1 Muscarinic Receptor Signaling Pathway.
V. Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Fluorescence Anisotropy Kinase Binding Assay (for p38 Kinase)
This assay measures the binding of a fluorescently labeled ligand to the kinase. When the small, fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger kinase, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization.
Workflow Diagram
Caption: Fluorescence Anisotropy Kinase Assay Workflow.
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a stock solution of the p38 kinase and the fluorescently labeled tracer. Serially dilute the test compounds in DMSO.
-
Assay Procedure:
-
Add a defined amount of p38 kinase to each well of a microplate.
-
Add the serially diluted test compounds to the wells.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
FLIPR Calcium Flux Assay (for M1-PAMs)
This assay measures changes in intracellular calcium concentration in response to receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation, intracellular calcium levels rise, leading to an increase in fluorescence intensity, which is monitored in real-time by a FLIPR instrument.
Workflow Diagram
Caption: FLIPR Calcium Flux Assay Workflow.
Detailed Methodology:
-
Cell Culture: Plate CHO cells stably expressing the human M1 muscarinic receptor in a 96- or 384-well plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate the plate at 37°C for 1 hour.[8][9]
-
Compound Addition: Prepare serial dilutions of the test compounds (potential PAMs) and a fixed concentration of an M1 receptor agonist (e.g., acetylcholine).
-
Data Acquisition: Place the cell plate in the FLIPR instrument. The instrument will first add the test compound, and after a short incubation, add the agonist while simultaneously monitoring the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition is measured. The potentiation of the agonist response by the test compound is calculated and plotted against the compound concentration to determine the EC50 value.
Radiometric Filter Binding Kinase Assay (for ABL1)
This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
Detailed Methodology:
-
Reaction Setup: In a microplate, combine the ABL1 kinase, a specific peptide substrate, and the test compound in a suitable kinase buffer.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Quantification: After washing and drying the filter plate, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
PDGFR-β Phosphorylation Assay
This is a cell-based ELISA that measures the phosphorylation of PDGFR-β upon stimulation with its ligand, PDGF-BB.
Detailed Methodology:
-
Cell Culture and Stimulation: Culture human fibroblast cells (e.g., HS27) in a 96-well plate. Starve the cells overnight and then pre-incubate with the test compounds for a specified time. Stimulate the cells with PDGF-BB to induce receptor phosphorylation.[10]
-
Cell Lysis: Lyse the cells to release the proteins.
-
ELISA:
-
Coat a microplate with a capture antibody specific for PDGFR-β.
-
Add the cell lysates to the wells and incubate to allow the receptor to bind to the capture antibody.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of PDGFR-β. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
After another wash step, add a colorimetric HRP substrate.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: The absorbance is proportional to the amount of phosphorylated PDGFR-β. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
VI. Conclusion
Fluorinated indazoles represent a highly versatile and privileged scaffold in medicinal chemistry. The strategic incorporation of fluorine atoms onto the indazole core has yielded potent and selective modulators of a wide range of biological targets. The diverse biological activities, spanning anti-inflammatory, anticancer, antiviral, and neurological applications, underscore the significant therapeutic potential of this compound class. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the unique properties of fluorinated indazoles in the quest for novel and effective therapeutics. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. pnas.org [pnas.org]
- 2. B Cell without Syk [ie-freiburg.mpg.de]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to the Safety and Handling of Fluorinated Indazole Derivatives
Disclaimer: This guide provides a summary of available safety and handling information for fluorinated indazole derivatives closely related to 6-fluoro-1H-indazol-7-ol. No specific safety data sheet (SDS), toxicological data, or handling guidelines were found for this compound itself. The information presented below is for structurally similar compounds and should be used as a precautionary reference, not as a direct substitute for a substance-specific assessment. Researchers, scientists, and drug development professionals are urged to conduct a thorough risk assessment before handling any chemical.
Introduction
Fluorinated indazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This guide aims to provide a comprehensive overview of the known safety and handling considerations for these compounds, with a focus on derivatives for which public data is available. Given the absence of specific data for this compound, this document synthesizes information from related analogs to promote a culture of safety in the laboratory.
Physicochemical Properties of Related Compounds
Understanding the physical and chemical properties of related fluorinated indazoles is crucial for anticipating their behavior and implementing appropriate handling procedures. The following table summarizes key data for 6-fluoro-1H-indazole.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [1][2] |
| Molecular Weight | 136.13 g/mol | [1] |
| Appearance | Solid | [2][3] |
| Melting Point | 170 - 172 °C | [3] |
Hazard Identification and Classification
Based on the available data for 6-fluoro-1H-indazole, this class of compounds should be handled with care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 6-fluoro-1H-indazole[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word associated with these hazards is "Warning".
Safety and Handling Precautions
A multi-tiered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and safe handling practices, is essential when working with fluorinated indazole derivatives.
Engineering Controls
-
Ventilation: Work with these compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[3].
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[3].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks of skin and eye contact.
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | To prevent eye irritation from dust or splashes[4]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | To prevent skin irritation[4]. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be required based on the scale of the experiment. | To protect skin from contact. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent respiratory tract irritation[4]. |
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing[5]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[3]. Wash hands thoroughly after handling[3].
-
Storage: Store in a tightly closed container in a dry and well-ventilated place[3][5]. Some related compounds require refrigerated storage (2-8°C) and protection from light[4].
First-Aid Measures
In the event of exposure, the following first-aid procedures should be followed immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[3][5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention[3].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention[3].
Accidental Release Measures
In case of a spill, follow these steps:
-
Evacuate Personnel: Evacuate non-essential personnel from the area.
-
Ensure Ventilation: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate personal protective equipment as outlined in Section 4.2.
-
Containment and Clean-up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal[4]. Do not let the product enter drains[4].
Disposal Considerations
Dispose of waste materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material[3].
Experimental Protocols and Signaling Pathways
No specific experimental protocols or signaling pathways for this compound were identified in the public domain. For researchers investigating the biological activity of novel fluorinated indazoles, a general workflow for target identification and pathway analysis is suggested below.
References
Solubility of 6-fluoro-1H-indazol-7-ol in different solvents
An In-depth Technical Guide on the Solubility of 6-fluoro-1H-indazol-7-ol
Introduction
This compound is a fluorinated derivative of the indazole scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, are critical parameters that influence their bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility of this compound in various solvents is therefore a fundamental step in its development pathway.
This technical guide provides an overview of the solubility of this compound, outlines standard experimental protocols for its determination, and presents a framework for data interpretation and visualization.
Solubility Data
While specific quantitative solubility data for this compound is not widely available in public literature, a general understanding of the solubility of structurally similar indazole derivatives can provide valuable insights. Generally, the solubility of such compounds is influenced by the interplay of the indazole core's aromaticity and hydrogen bonding capabilities, along with the specific functional groups attached. The presence of a hydroxyl (-OH) group suggests potential for hydrogen bonding, which can enhance solubility in protic solvents. Conversely, the fluorine atom can modulate the electronic properties and lipophilicity of the molecule.
For research and development purposes, experimental determination of solubility is essential. The following table provides a template for recording such empirical data.
Table 1: Experimentally Determined Solubility of this compound in Various Solvents
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Water | 9.0 | 25 | Data not available | Data not available | |
| Phosphate-Buffered Saline (PBS) | ~9.0 | 25 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Data not available | Data not available | |
| Ethanol | 5.2 | 25 | Data not available | Data not available | |
| Methanol | 6.6 | 25 | Data not available | Data not available | |
| Acetone | 5.1 | 25 | Data not available | Data not available | |
| Acetonitrile | 5.8 | 25 | Data not available | Data not available | |
| Dichloromethane (DCM) | 3.1 | 25 | Data not available | Data not available | |
| Ethyl Acetate | 4.4 | 25 | Data not available | Data not available | |
| Hexane | 0.1 | 25 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the thermodynamic and kinetic solubility of a compound like this compound.
Thermodynamic Solubility (Equilibrium Method)
This method measures the concentration of a compound in a saturated solution in equilibrium with an excess of the solid compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The solubility is then calculated based on the measured concentration and the initial volume of the solvent.
Kinetic Solubility (High-Throughput Method)
This method measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution. It is often used for early-stage drug discovery screening.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: Add aliquots of the stock solution to a multi-well plate containing the aqueous buffer (e.g., PBS).
-
Incubation: Incubate the plate at a constant temperature for a shorter period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader to detect the point of precipitation.
-
Quantification: The concentration in the last clear well before precipitation is considered the kinetic solubility.
Visualizations
Experimental Workflow for Thermodynamic Solubility
The following diagram illustrates the key steps in determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Logical Relationship in Drug Development Context
The solubility of a compound like this compound is a critical factor that influences subsequent stages of drug development. The diagram below illustrates this logical relationship.
Caption: Influence of Solubility on Drug Development Stages.
Conclusion
While specific solubility data for this compound requires experimental determination, this guide provides the necessary framework for such investigations. The outlined protocols for thermodynamic and kinetic solubility are standard industry practices that will yield reliable data. Understanding the solubility of this compound is a critical early step that will significantly impact its potential for development as a therapeutic agent. The provided visualizations offer a clear overview of the experimental process and the broader context of solubility in drug discovery.
Methodological & Application
Application Notes and Protocols for 6-fluoro-1H-indazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 6-fluoro-1H-indazol-7-ol, a novel indazole derivative with potential applications in cancer research as a kinase inhibitor. The following protocols are intended as a guide for investigating its efficacy and mechanism of action.
Introduction
Indazole derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs and clinical candidates targeting protein kinases.[1][2] These compounds are of significant interest in oncology due to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1] this compound is a fluorinated indazole compound hypothesized to act as a potent inhibitor of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), which are crucial mediators of angiogenesis and are often dysregulated in various cancers.[1]
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for this compound based on typical values for similar indazole-based kinase inhibitors. This data provides a preliminary assessment of its potency and selectivity.
| Parameter | Value | Description |
| IC50 (VEGFR2) | 15 nM | The half-maximal inhibitory concentration against the VEGFR2 kinase in a cell-free biochemical assay. This indicates high potency. |
| IC50 (FGFR1) | 45 nM | The half-maximal inhibitory concentration against the FGFR1 kinase, suggesting a degree of selectivity for VEGFR2 over FGFR1. |
| IC50 (PDGFRβ) | 80 nM | The half-maximal inhibitory concentration against the Platelet-Derived Growth Factor Receptor beta, indicating off-target activity. |
| EC50 (HUVEC cells) | 150 nM | The half-maximal effective concentration for reducing viability in Human Umbilical Vein Endothelial Cells, a key in vitro model for angiogenesis. |
| EC50 (A549 cancer cells) | 5.15 µM | The half-maximal effective concentration for reducing viability in A549 lung cancer cells.[3] |
Signaling Pathway
The diagram below illustrates a simplified signaling pathway for VEGFR2 and FGFR1, highlighting the potential point of inhibition by this compound.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 6-Fluoro-1H-indazol-7-ol Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential biological activities, and experimental protocols for 6-fluoro-1H-indazol-7-ol and its derivatives. This class of compounds holds significant promise in drug discovery, particularly in the field of oncology, due to the established importance of the indazole scaffold in numerous FDA-approved kinase inhibitors.
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several successful drugs such as the kinase inhibitors axitinib and pazopanib.[1][2][3] The introduction of fluorine and hydroxyl substituents onto the indazole ring can significantly modulate the compound's physicochemical properties, including metabolic stability, binding affinity, and overall pharmacokinetic profile. The specific substitution pattern of this compound offers unique opportunities for developing novel therapeutic agents. Fluorine substitution, in particular, has been shown to enhance the potency and oral bioavailability of indazole-based inhibitors.[4]
Synthetic Routes
A proposed synthetic workflow is outlined below, starting from a commercially available substituted aniline. This multi-step synthesis involves protection, directed ortho-metalation, functionalization, and final deprotection/cyclization steps.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the synthesis of this compound and its subsequent derivatization. These protocols are based on analogous transformations reported in the literature for similar compounds.[5][6]
Protocol 1: Synthesis of N-(3,4-difluoro-2-methylphenyl)acetamide (Intermediate 1)
-
Reaction Setup: To a solution of 3,4-difluoro-2-methylaniline (1.0 eq) in dichloromethane (DCM, 10 mL/g of aniline) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.2 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Core Scaffold)
This protocol outlines a potential cyclization method.
-
Diazotization: Dissolve the hydroxylated acetanilide intermediate (1.0 eq) in a mixture of acetic acid and acetic anhydride. Add isoamyl nitrite (1.5 eq) dropwise at a controlled temperature (e.g., 10-20 °C).
-
Cyclization: After the addition is complete, heat the reaction mixture to 80-100 °C for 1-2 hours. Monitor the formation of the N-acetylated indazole by TLC.
-
Deprotection: Cool the reaction mixture and add a solution of aqueous HCl (e.g., 6 M). Heat the mixture to reflux for 2-4 hours to effect deacetylation.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃). Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography on silica gel.
Protocol 3: Derivatization of this compound (Example: O-Alkylation)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.
Biological Activity and Data Presentation
Derivatives of this compound are expected to exhibit inhibitory activity against various protein kinases, a class of enzymes frequently dysregulated in cancer. The indazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases. The fluoro and hydroxyl substituents can form key hydrogen bonding and other interactions, enhancing binding affinity and selectivity.
The following tables summarize the in vitro biological activities of representative fluoro- and hydroxy-substituted indazole derivatives against various cancer-relevant kinases, as reported in the literature. This data can guide the design and screening of novel this compound derivatives.
Table 1: Kinase Inhibitory Activity of Representative Fluoro-Indazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line | Citation |
| A | ROCK1 | 14 | N/A | [4] |
| B | FGFR1 | < 4.1 | KG-1 | [1] |
| C | FGFR2 | 2.0 | SNU-16 | [1] |
| D | EGFR (T790M) | 5.3 | H1975 | [7] |
| E | ALK | 12 | N/A | [7] |
Table 2: Antiproliferative Activity of Representative Indazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| F | 4T1 | Breast Cancer | 0.23 | [8] |
| G | HepG2 | Liver Cancer | 0.80 | [8] |
| H | MCF-7 | Breast Cancer | 0.34 | [8] |
| I | A549 | Lung Cancer | 0.88 | [8] |
| J | IMR-32 | Neuroblastoma | 0.948 | [9] |
Potential Signaling Pathways
Given that many indazole derivatives are kinase inhibitors, compounds derived from this compound are likely to target signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Two such key pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the c-Met signaling pathways.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11]
Caption: Inhibition of the VEGFR signaling pathway.
c-Met Signaling Pathway
The c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is involved in cell motility, invasion, and proliferation, and its dysregulation is implicated in many cancers.[12][13][14]
Caption: Inhibition of the c-Met signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for therapeutic applications, particularly in oncology. The synthetic protocols and biological data presented in these application notes provide a valuable resource for researchers in the field of drug discovery. Further derivatization and optimization of this core structure, guided by structure-activity relationship (SAR) studies and in vitro and in vivo testing, could lead to the identification of potent and selective drug candidates.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. biorbyt.com [biorbyt.com]
- 12. researchgate.net [researchgate.net]
- 13. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-fluoro-1H-indazol-7-ol using High-Performance Liquid Chromatography with UV Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-fluoro-1H-indazol-7-ol in bulk drug substance. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a rapid and reliable analytical solution for quality control and research applications. This document provides the detailed protocol, system suitability requirements, and performance characteristics of the method.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. Many indazole-containing compounds have been developed as potent therapeutic agents, including kinase inhibitors for the treatment of cancer. The specific substitution patterns on the indazole ring are critical for their pharmacological activity. Consequently, robust analytical methods for the accurate quantification of these molecules are essential during drug discovery, development, and quality control processes.
This compound is a fluorinated indazole derivative. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the molecule, such as metabolic stability and binding affinity to biological targets. Therefore, a validated, accurate, and precise analytical method is crucial for its quantification. This application note presents a representative HPLC-UV method for the analysis of this compound.
Analytical Method
A reverse-phase HPLC method with UV detection was developed for the quantification of this compound.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Run Time | 10 minutes |
Rationale for Method Development:
The selection of a C18 column provides good retention and separation for moderately polar compounds like this compound. The mobile phase, consisting of a mixture of acetonitrile and acidified water, is a common choice for the analysis of small molecules by reverse-phase chromatography. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization of the analyte. The detection wavelength of 280 nm was selected based on the UV absorbance spectrum of the indazole chromophore.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the analytical method for this compound.
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Retention Time | Approximately 4.5 minutes |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Detailed Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Preparation of Mobile Phase
-
Prepare the aqueous component by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water.
-
The mobile phase is a mixture of acetonitrile and 0.1% formic acid in water in a 40:60 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
4. Preparation of Sample Solutions
-
Accurately weigh an amount of the bulk drug substance equivalent to about 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
5. HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions specified in the "Analytical Method" section.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
6. System Suitability
-
Inject the 25 µg/mL working standard solution five times.
-
The system is deemed suitable for use if the following criteria are met:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.
-
The tailing factor for the this compound peak is not more than 2.0.
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The theoretical plates for the this compound peak are not less than 2000.
-
7. Data Analysis
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
Conclusion
The described HPLC-UV method provides a framework for the quantitative analysis of this compound. The method is simple, rapid, and utilizes common laboratory instrumentation. The presented protocol can be used as a starting point for method validation and implementation in a quality control or research environment for the routine analysis of this compound. Further validation studies should be performed to demonstrate the method's suitability for its intended purpose in accordance with relevant regulatory guidelines.
Application Notes and Protocols for the Radiolabeling of 6-fluoro-1H-indazol-7-ol with Fluorine-18 for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative visualization of biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The indazole scaffold is a key pharmacophore in many biologically active compounds, targeting a range of enzymes and receptors. This document provides detailed application notes and protocols for the hypothetical radiolabeling of a 6-fluoro-1H-indazol-7-ol derivative with Fluorine-18 ([¹⁸F]), a commonly used positron-emitting radionuclide with favorable characteristics for PET imaging.
These protocols are based on established methods for the radiofluorination of similar heterocyclic compounds and are intended to serve as a comprehensive guide for researchers developing novel indazole-based PET tracers. For the purpose of these notes, we will consider the application of [¹⁸F]labeled this compound derivative for imaging a hypothetical target, the Fibroblast Growth Factor Receptor (FGFR), a key player in cancer progression.
Application Notes
Target: Fibroblast Growth Factor Receptor (FGFR)
The this compound core structure is a versatile starting point for the synthesis of various kinase inhibitors. For these application notes, we will focus on its potential as a precursor for a PET tracer targeting Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of FGFR signaling is implicated in the development and progression of numerous cancers. A PET tracer based on this scaffold could be invaluable for patient stratification, monitoring response to FGFR-targeted therapies, and understanding the pharmacokinetics of potential drug candidates.
Radiolabeling Strategy
The proposed radiolabeling strategy involves a two-step process:
-
Synthesis of a Labeling Precursor: A suitable precursor molecule is synthesized from this compound. For nucleophilic [¹⁸F]fluorination, a good leaving group (e.g., nitro, chloro, bromo, or a trimethylammonium salt) is introduced at a position activated for nucleophilic aromatic substitution. For this protocol, we will consider a precursor with a nitro group as the leaving group. The phenolic hydroxyl group at the 7-position and the indazole nitrogen will be protected to prevent side reactions.
-
Nucleophilic [¹⁸F]Fluorination and Deprotection: The precursor is then reacted with [¹⁸F]fluoride, followed by the removal of the protecting groups to yield the final radiotracer.
Quality Control
The final radiolabeled product must be subjected to rigorous quality control to ensure its suitability for in vivo imaging. Key parameters to be assessed include:
-
Radiochemical Purity: Determined by radio-HPLC to ensure that the radioactivity is associated with the desired compound.
-
Molar Activity: The ratio of radioactivity to the total mass of the compound, which is critical for minimizing pharmacological effects of the tracer.
-
Identity of the Labeled Compound: Confirmed by co-elution with a non-radioactive reference standard on HPLC.
Experimental Protocols
Protocol 1: Synthesis of a Protected Nitro-Precursor for Radiolabeling
This protocol describes the synthesis of a hypothetical precursor, N1-(tert-Butoxycarbonyl)-6-nitro-7-(methoxymethoxy)-1H-indazole, from a commercially available starting material.
Materials:
-
6-Nitro-1H-indazol-7-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Silica gel for column chromatography
Procedure:
-
N-Protection: Dissolve 6-nitro-1H-indazol-7-ol in DCM. Add TEA followed by the dropwise addition of Boc₂O. Stir the reaction at room temperature for 12 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain N1-(tert-Butoxycarbonyl)-6-nitro-1H-indazol-7-ol.
-
O-Protection: Dissolve the N-protected intermediate
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-fluoro-1H-indazol-7-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 6-fluoro-1H-indazol-7-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent strategy involves a multi-step synthesis starting from a commercially available substituted aniline. A plausible route begins with 2,4-difluoro-3-methoxybenzaldehyde, which undergoes cyclization with hydrazine to form the indazole ring, followed by demethylation to yield the final product. This approach is favored due to the availability of starting materials and the generally reliable nature of the cyclization reaction.
Q2: What are the most critical parameters to control during the synthesis?
A2: The most critical parameters are the temperature during the cyclization step and the stoichiometry of the reagents. Overheating during the reaction with hydrazine can lead to the formation of side products and decomposition. Precise control of the demethylation step is also crucial to prevent unwanted side reactions and ensure complete conversion.
Q3: How can I confirm the identity and purity of the final product?
A3: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Purity can be further assessed by HPLC analysis.
Q4: What are the primary safety precautions to consider during this synthesis?
A4: Hydrazine is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. The demethylation reagent, such as boron tribromide, is also highly corrosive and reacts violently with water. All reactions should be performed under an inert atmosphere where specified.
Troubleshooting Guide
Issue 1: Low Yield in the Indazole Formation Step
-
Question: My yield of 6-fluoro-7-methoxy-1H-indazole is consistently low. What are the potential causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction with hydrazine may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature incrementally.
-
Suboptimal Temperature: The reaction temperature is critical. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can lead to the formation of byproducts. Experiment with a temperature range of 100-120°C to find the optimal condition.
-
Hydrazine Quality: Ensure the hydrazine hydrate used is of high purity and has not degraded. Using fresh, high-quality hydrazine is recommended.
-
Issue 2: Formation of Isomeric Byproducts
-
Question: I am observing the formation of an isomeric byproduct during the cyclization step. How can I improve the regioselectivity?
-
Answer:
-
Reaction Conditions: The formation of indazole isomers can be influenced by the solvent and temperature. Running the reaction in a non-polar, high-boiling solvent such as toluene or xylene can sometimes favor the desired isomer.
-
Purification: If isomer formation is unavoidable, careful purification by column chromatography is necessary. Experiment with different solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) to achieve good separation.
-
Issue 3: Incomplete Demethylation
-
Question: The final demethylation step to yield this compound is incomplete, leaving unreacted starting material. How can I drive the reaction to completion?
-
Answer:
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Reagent Stoichiometry: Ensure that a sufficient excess of the demethylating agent (e.g., boron tribromide or hydrobromic acid) is used. Typically, 2-3 equivalents are required.
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Reaction Time and Temperature: The reaction may require a longer duration or a slightly elevated temperature. Monitor the reaction by TLC until the starting material is fully consumed.
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Water Contamination: Demethylating agents like BBr₃ are sensitive to moisture. Ensure the reaction is carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Issue 4: Difficulty in Product Purification
-
Question: The crude product is difficult to purify, and I am getting a low recovery after column chromatography. What can I do?
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Answer:
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Pre-purification: Before column chromatography, consider performing an acid-base extraction to remove impurities. The phenolic nature of the final product allows it to be dissolved in a basic aqueous solution and then re-precipitated by acidification.
-
Column Chromatography Conditions: Deactivation of the silica gel with a small amount of triethylamine in the eluent can help prevent the product from streaking on the column. Alternatively, using a different stationary phase, such as alumina, may be beneficial.
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of structurally related fluoro-indazoles to provide a benchmark for expected outcomes.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| 2,3-Difluorobenzaldehyde | Hydrazine hydrate | None | 180 | 10 | 45 | 7-Fluoro-1H-indazole[1] |
| 2-Fluoro-6-methylaniline | Acetic anhydride, Isoamyl nitrite | Toluene | 110 | 2 | ~70 (overall) | 7-Fluoro-1H-indazole[2] |
| 2-Amino-4-fluorobenzoic acid | NaNO₂, HCl, Na₂SO₃ | Water | Reflux | 9 | 81 | 6-Fluoro-1H-indazol-3-ol |
Experimental Protocols
Protocol 1: Synthesis of 6-fluoro-7-methoxy-1H-indazole
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To a solution of 2,4-difluoro-3-methoxybenzaldehyde (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (2.5 eq).
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Heat the mixture to reflux (approximately 78°C) and monitor the reaction by TLC.
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After 4-6 hours, or upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 10 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 6-fluoro-7-methoxy-1H-indazole.
Protocol 2: Synthesis of this compound
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Dissolve 6-fluoro-7-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (20 volumes) under an argon atmosphere.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of boron tribromide (2.0 eq) in dichloromethane dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture back to 0°C and quench by the slow addition of methanol, followed by water.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield this compound.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Logical diagram for troubleshooting low reaction yields.
References
Technical Support Center: 6-fluoro-1H-indazol-7-ol Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of 6-fluoro-1H-indazol-7-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound from 2,3-difluoro-6-nitrophenol and hydrazine are common and can be attributed to several factors:
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Suboptimal Reaction Temperature: The temperature for the cyclization reaction is critical. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting material or product, or lead to the formation of undesired byproducts. It is recommended to screen a range of temperatures, for example, from 80°C to 120°C, to find the optimal condition.
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Incorrect Stoichiometry of Hydrazine: An excess of hydrazine is typically required to ensure the complete consumption of the starting material. However, a very large excess can lead to the formation of more byproducts. A good starting point is to use 3-5 equivalents of hydrazine hydrate.
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Purity of Starting Materials: The purity of the 2,3-difluoro-6-nitrophenol is crucial. Impurities in the starting material can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired product.
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Reaction Time: The reaction may not have gone to completion. It is advisable to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q2: My final product is a mixture of isomers. How can I confirm the presence of the 4-fluoro-1H-indazol-7-ol byproduct and how do I separate it?
A2: The formation of the isomeric byproduct, 4-fluoro-1H-indazol-7-ol, is a common issue due to the two possible sites for nucleophilic aromatic substitution by the hydrazine.
-
Detection:
-
NMR Spectroscopy: 1H and 19F NMR are powerful tools to distinguish between the two isomers. The coupling constants and chemical shifts of the aromatic protons and the fluorine atom will be different for the 6-fluoro and 4-fluoro isomers.
-
HPLC: A well-developed HPLC method can separate the two isomers, allowing for their quantification.
-
-
Separation:
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the two isomers. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be effective.
-
Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, recrystallization can be an effective method for purification.
-
Q3: I see a significant amount of unreacted 2,3-difluoro-6-nitrophenol in my crude product. What should I do?
A3: The presence of unreacted starting material is a clear indication that the reaction has not gone to completion. To address this, you can try the following:
-
Increase the Reaction Time: Continue to heat the reaction mixture and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Increase the Amount of Hydrazine: Add an additional portion of hydrazine hydrate to the reaction mixture.
-
Increase the Reaction Temperature: If extending the reaction time is not effective, a moderate increase in the reaction temperature might be necessary.
Q4: What are other potential byproducts I should be aware of?
A4: Besides the isomeric byproduct, other impurities can arise from side reactions:
-
Hydrazone Formation: Incomplete cyclization can lead to the formation of a hydrazone intermediate.[1]
-
Dimerization: Under certain conditions, indazole derivatives can undergo dimerization.[1]
-
Products of Incomplete Reduction: If the nitro group is not fully reduced before cyclization, other byproducts may form.
These byproducts can often be removed by column chromatography.
Q5: Is this compound stable? What are the recommended storage conditions?
A5: While there is limited specific data on the stability of this compound, indazole derivatives are generally stable under normal laboratory conditions. However, to prevent potential degradation, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary
The following table provides a hypothetical summary of how reaction conditions can influence the yield and purity of this compound. This data is illustrative and should be optimized for your specific experimental setup.
| Entry | Temperature (°C) | Hydrazine (Equivalents) | Reaction Time (h) | Yield of 6-fluoro isomer (%) | Purity (%) |
| 1 | 80 | 3 | 12 | 45 | 85 |
| 2 | 100 | 3 | 12 | 60 | 90 |
| 3 | 120 | 3 | 12 | 55 | 80 |
| 4 | 100 | 5 | 12 | 65 | 92 |
| 5 | 100 | 5 | 24 | 70 | 95 |
Experimental Protocols
Protocol 1: Synthesis of this compound
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To a solution of 2,3-difluoro-6-nitrophenol (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (5.0 eq).
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Heat the reaction mixture to 100°C and stir for 24 hours. Monitor the reaction progress by TLC or HPLC.
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Protocol 2: HPLC Analysis for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid). For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should allow for the separation of the starting material, the desired product, and the isomeric byproduct.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Influence of reaction parameters on outcomes.
References
Interpreting unexpected results in 6-fluoro-1H-indazol-7-ol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with 6-fluoro-1H-indazol-7-ol.
Frequently Asked Questions (FAQs)
Q1: My compound's purity is confirmed by NMR and Mass Spectrometry, but I observe inconsistent activity in my kinase assay. What could be the cause?
A1: Inconsistent activity, despite confirmed purity, can arise from several factors related to the inherent properties of indazole derivatives. One significant factor is the potential for tautomerism. This compound can exist in different tautomeric forms, which may have varying affinities for the kinase target. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature of the assay buffer, leading to variable results.[1][2] It is also possible that the compound has unexpected off-target effects or that the fluorination affects its interaction with the kinase in a way that is not immediately obvious.[3][4]
Q2: I am observing high background fluorescence in my fluorescence-based assay when using this compound. How can I troubleshoot this?
A2: Indazole derivatives, including those with hydroxyl and fluoro substituents, can exhibit intrinsic fluorescence.[5][6] This autofluorescence can interfere with fluorescence-based assays, leading to high background signal. To troubleshoot this, consider the following:
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Run a compound-only control: Measure the fluorescence of this compound in the assay buffer without other assay components to quantify its intrinsic fluorescence.
-
Shift excitation/emission wavelengths: If possible, adjust the excitation and emission wavelengths of your assay to a region where the compound's fluorescence is minimal.
-
Use a different assay format: If fluorescence interference is persistent, consider switching to a non-fluorescence-based assay format, such as a luminescence-based or label-free detection method.
Q3: My this compound has poor solubility in my aqueous assay buffer. What can I do to improve it?
A3: Hydroxylated indazoles can have limited aqueous solubility. To improve solubility, you can try the following:
-
Use a co-solvent: A small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly improve solubility. However, be sure to include a vehicle control in your experiment to account for any effects of the co-solvent.
-
Adjust the pH: The phenolic hydroxyl group on the indazole ring means that the compound's solubility will be pH-dependent. Adjusting the pH of the buffer may increase solubility, but be mindful of the potential impact on your assay's performance and the stability of the compound.
-
Prepare a stock solution at a higher concentration in an organic solvent: You can then dilute this stock solution into the aqueous buffer immediately before use.
Q4: I am seeing unexpected peaks in my HPLC analysis of a stability study of this compound. What could these be?
A4: Unexpected peaks in an HPLC chromatogram can indicate degradation of the compound. Fluorinated indazoles can be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or high temperatures.[7][8] The unexpected peaks could be degradation products. It is also possible that the compound is undergoing a chemical transformation, such as oxidation of the hydroxyl group. To investigate this, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) to identify the degradation products.
Troubleshooting Guides
Inconsistent Results in Kinase Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | Tautomerism: The compound exists as a mixture of tautomers with different inhibitory potencies.[1][2] | 1. Control and standardize the pH and temperature of the assay buffer. 2. Allow the compound to equilibrate in the assay buffer for a consistent period before starting the reaction. 3. Consider using a different buffer system. |
| No inhibition observed, or weak activity. | Poor Solubility: The compound is not fully dissolved in the assay buffer, leading to a lower effective concentration. | 1. Visually inspect the solution for any precipitate. 2. Increase the concentration of the co-solvent (e.g., DMSO) in the final assay, ensuring it does not exceed the tolerance of the kinase. 3. Determine the solubility of the compound in the assay buffer. |
| Time-dependent inhibition. | Compound Instability: The compound may be unstable in the assay buffer over the time course of the experiment. | 1. Perform a pre-incubation stability study of the compound in the assay buffer. 2. Analyze samples at different time points by HPLC to check for degradation. |
| Unexpected potent activity or off-target effects. | Off-target Inhibition: The compound may be inhibiting other kinases present as contaminants in the enzyme preparation or acting on other components of the assay.[3][9] | 1. Test the compound against a panel of related and unrelated kinases to determine its selectivity. 2. Ensure the purity of the kinase preparation. |
Artifacts in Cell-Based Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background in fluorescence microscopy. | Compound Autofluorescence: The compound itself is fluorescent at the imaging wavelengths.[10][11] | 1. Image unstained cells treated with the compound to assess its intrinsic fluorescence. 2. Use imaging filters that minimize the detection of the compound's fluorescence. 3. Consider using a fluorescent dye with a different spectral profile. |
| Cell toxicity at expected therapeutic concentrations. | Unexpected Cytotoxicity: The compound may have cytotoxic effects unrelated to its intended target. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the compound's toxic concentration range. 2. Compare the cytotoxic concentration with the concentration required for the desired biological effect. |
| No cellular activity despite potent in vitro inhibition. | Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane. | 1. Use a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross a lipid membrane. 2. Consider structural modifications to improve cell permeability. |
| Discrepancy between in vitro and cellular activity. | Metabolic Instability: The compound may be rapidly metabolized by the cells into inactive forms. | 1. Perform a metabolic stability assay using liver microsomes or cultured cells. 2. Analyze cell lysates by LC-MS to identify potential metabolites. |
Experimental Protocols
General Protocol for a Kinase Activity Assay (e.g., HTRF)
This protocol provides a general framework for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.[12] Specific concentrations and incubation times will need to be optimized for the particular kinase and substrate.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in DMSO.
-
Prepare the kinase, substrate (e.g., a biotinylated peptide), and ATP in the appropriate kinase assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of the HTRF detection buffer containing Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Perturbation
Caption: Inhibition of a target kinase by this compound disrupts the downstream signaling cascade.
Experimental Workflow for Troubleshooting Inconsistent Kinase Assay Results
Caption: A logical workflow for troubleshooting inconsistent results in kinase assays with this compound.
Logical Relationship for Fluorescence Interference
Caption: A decision tree for addressing high background fluorescence in assays using this compound.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors [scite.ai]
- 10. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 11. Image artifacts in Single Molecule Localization Microscopy: why optimization of sample preparation protocols matters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Inconsistent Results with Substituted Indazoles
Disclaimer: Initial searches for "6-fluoro-1H-indazol-7-ol" did not yield specific information for this compound, suggesting it may be a novel or rare derivative, or that the name contains a typographical error. The following troubleshooting guide is based on common challenges encountered with substituted indazoles and related heterocyclic compounds. The principles and methodologies provided are broadly applicable to this class of molecules.
Frequently Asked Questions (FAQs)
Q1: I'm observing variable potency or activity of my fluoro-substituted indazole compound between experiments. What could be the cause?
A1: Inconsistent potency can stem from several factors:
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Compound Stability: Fluoro-substituted indazoles can be susceptible to degradation, especially in solution. It is crucial to assess the stability of your compound under your specific experimental conditions (e.g., pH, temperature, light exposure). Consider performing a time-course experiment using HPLC or LC-MS to monitor the compound's integrity in your assay buffer.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations of the active compound. Ensure your compound is fully dissolved in the stock solution and does not precipitate upon dilution into aqueous assay buffers.
-
Purity of the Compound: Impurities from synthesis or degradation can interfere with your assay, leading to inconsistent results. Verify the purity of your compound using analytical techniques like HPLC, NMR, and mass spectrometry.
Q2: My compound is showing poor solubility in aqueous buffers. How can I improve it?
A2: Improving the solubility of indazole derivatives often requires a systematic approach:
-
Co-solvents: Employing a small percentage of an organic co-solvent can significantly enhance solubility. The choice of co-solvent should be compatible with your experimental system.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can improve solubility.
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as cyclodextrin inclusion complexes or lipid-based formulations.
Below is a table summarizing common solvents and their general applicability for improving the solubility of substituted indazoles.
| Solvent/Excipient | Typical Starting Concentration | Suitability for Cell-Based Assays | Notes |
| DMSO | 1-10% (v/v) | High | Most common, but can have cellular effects at higher concentrations. |
| Ethanol | 1-5% (v/v) | Moderate | Can be toxic to some cell lines. |
| PEG 400 | 5-20% (v/v) | Moderate | Generally well-tolerated. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10% (w/v) | High | Can be effective for encapsulating hydrophobic compounds. |
Q3: I am seeing batch-to-batch variability in my experimental outcomes. What should I check?
A3: Batch-to-batch variability is a common issue. A systematic quality control check is recommended for each new batch:
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Purity Verification: Re-confirm the purity of the new batch using HPLC or LC-MS.
-
Identity Confirmation: Use ¹H NMR and mass spectrometry to ensure the chemical structure is correct.
-
Solubility Check: Perform a visual and/or instrumental check of solubility in your standard solvent and assay buffer.
-
Biological Activity: Test the new batch in a well-established, reliable assay to confirm its potency relative to a previous, qualified batch.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent experimental results.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Hypothetical Signaling Pathway
As the specific mechanism of action for this compound is not documented, the following diagram illustrates a hypothetical signaling pathway that a substituted indazole might modulate, such as a kinase signaling cascade.
Caption: A hypothetical kinase signaling pathway modulated by a substituted indazole.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Aqueous Buffer using HPLC
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare Test Solution: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous assay buffer (e.g., PBS, pH 7.4).
-
Initial Time Point (T=0): Immediately after preparation, inject a sample of the test solution onto a suitable HPLC system.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time Points: At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it onto the HPLC.
-
Data Analysis: Determine the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 time point.
HPLC Parameters (Example):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Protocol 2: General Workflow for a Cell-Based Potency Assay
The following diagram illustrates a general workflow for determining the potency (e.g., IC₅₀) of a compound in a cell-based assay.
Caption: A general experimental workflow for a cell-based potency assay.
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Activity of the 1H-Indazole-3-Amine Derivative, Compound 6o, Across Various Cancer Cell Lines
Introduction
Indazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anti-tumor effects.[1][2] Several indazole-based drugs, such as axitinib and linifanib, are already in clinical use for cancer treatment.[3] This guide focuses on a promising 1H-indazole-3-amine derivative, designated as compound 6o , which has demonstrated significant anti-proliferative activity and selectivity against cancer cells. This document provides a comprehensive comparison of its activity in different cell lines, details the experimental protocols for its validation, and explores its potential mechanism of action.
In Vitro Anti-Proliferative Activity of Compound 6o
Compound 6o was evaluated for its anti-proliferative effects against a panel of human cancer cell lines: K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma). The cytotoxicity of the compound was also assessed in non-cancerous human embryonic kidney (HEK-293) cells to determine its selectivity. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay and are summarized in the table below.[1][3]
Table 1: IC50 Values of Compound 6o and Comparator (5-Fluorouracil) in Various Cell Lines
| Compound | K562 (μM) | A549 (μM) | PC-3 (μM) | Hep-G2 (μM) | HEK-293 (μM) | Selectivity Index (SI) vs. K562 |
|---|---|---|---|---|---|---|
| 6o | 5.15 ± 0.55 | >40 | >40 | >40 | 33.20 ± 3.83 | 6.45 |
| 5-Fluorouracil (5-Fu) | 36.33 ± 4.58 | 30.13 ± 2.43 | 25.43 ± 2.65 | 4.67 ± 0.54 | - | - |
Data sourced from a study on 1H-indazole-3-amine derivatives.[1] The Selectivity Index (SI) is calculated as the IC50 in the normal cell line (HEK-293) divided by the IC50 in the cancer cell line (K562). A higher SI value indicates greater selectivity for cancer cells.
The data indicates that compound 6o exhibits potent inhibitory activity against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[1][3] Importantly, it showed significantly lower cytotoxicity against the normal HEK-293 cell line, resulting in a high selectivity index of 6.45.[1] In contrast, the standard chemotherapeutic agent 5-Fluorouracil (5-Fu) showed broad-spectrum activity but with lower potency against K562 cells compared to compound 6o's targeted effect.
Experimental Protocols
The validation of compound 6o's activity involved several key in vitro assays. The methodologies for these experiments are detailed below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[4]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6]
Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and treat with the test compound (e.g., 10, 12, or 14 µM of compound 6o) for 48 hours.[1]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry.[7] The cell populations are distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]
-
Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9] PI is a fluorescent dye that binds to DNA stoichiometrically, meaning the fluorescence intensity is directly proportional to the DNA content.[10]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]
-
RNase Treatment: Resuspend the cells in a solution containing RNase to degrade any RNA, which PI can also bind to.[9]
-
PI Staining: Add the PI staining solution and incubate for at least 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The different cell cycle phases are identified based on their fluorescence intensity.[10]
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. For compound 6o, this method was used to analyze the expression levels of proteins involved in apoptosis (Bcl-2 and Bax) and cell cycle regulation (p53 and MDM2).[3]
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-p53, or anti-MDM2).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.[13]
Proposed Mechanism of Action
Studies on compound 6o in K562 cells suggest that its anti-cancer activity is mediated through the induction of apoptosis and cell cycle arrest.[1][3] This is potentially achieved by modulating the p53/MDM2 and Bcl-2 family pathways.[1][2]
-
p53/MDM2 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis.[14] Its activity is negatively regulated by MDM2, which binds to p53 and promotes its degradation.[15] Inhibiting the p53-MDM2 interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[15] Western blot analysis showed that compound 6o treatment increased p53 expression and decreased MDM2 expression in K562 cells.[3]
-
Bcl-2 Family Proteins: The Bcl-2 family of proteins includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[16][17] The ratio of these proteins is crucial in determining a cell's fate.[18] A high Bax/Bcl-2 ratio promotes apoptosis. Compound 6o was found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, thereby shifting the balance towards apoptosis.[3]
Comparison with Alternatives
Compound 6o represents a class of targeted therapeutic agents. Its performance can be compared to both conventional chemotherapy and other targeted inhibitors.
-
Conventional Chemotherapy (e.g., 5-Fluorouracil): As shown in Table 1, 5-Fu has broad-spectrum activity against multiple cancer cell lines. However, compound 6o demonstrates higher potency and selectivity for K562 cells. This suggests a potential for reduced side effects compared to non-targeted chemotherapy agents.[1]
-
Other MDM2-p53 Inhibitors: Several small-molecule inhibitors that disrupt the MDM2-p53 interaction, such as Nutlins (e.g., Nutlin-3a) and Idasanutlin, have been developed and are in various stages of clinical investigation.[15][19] These compounds, like compound 6o, aim to reactivate the p53 pathway in tumors with wild-type p53.[20]
-
Bcl-2 Inhibitors: The ability of compound 6o to downregulate Bcl-2 places it in a category of drugs that includes Venetoclax, an FDA-approved Bcl-2 inhibitor.[17] These agents are effective in treating certain hematological malignancies by directly promoting apoptosis.
Conclusion
The 1H-indazole-3-amine derivative, compound 6o, has emerged as a promising anti-cancer agent with potent and selective activity against the K562 chronic myeloid leukemia cell line.[1][3] Its mechanism of action appears to involve the dual modulation of the p53/MDM2 and Bcl-2 family pathways, leading to cell cycle arrest and apoptosis.[1][3] The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this and similar compounds. Further preclinical and in vivo studies are warranted to fully assess the therapeutic potential of compound 6o.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. youtube.com [youtube.com]
- 14. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of 6-fluoro-1H-indazol-7-ol and its Non-fluorinated Analog, 1H-indazol-7-ol
For researchers, scientists, and professionals in drug development, the strategic introduction of fluorine into a molecular scaffold is a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of 6-fluoro-1H-indazol-7-ol and its parent compound, 1H-indazol-7-ol, offering insights into the potential effects of fluorination on the physicochemical and pharmacological properties of this important heterocyclic motif.
While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, we can infer the impact of the fluorine substituent based on established principles of medicinal chemistry and available data for related indazole derivatives. The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives showing a wide range of biological activities, including anti-inflammatory, antitumor, and protein kinase inhibitory effects[1][2].
Physicochemical Properties: A Comparative Table
The introduction of a fluorine atom is known to significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Below is a summary of the available and computed data for the two compounds.
| Property | 1H-indazol-7-ol | This compound |
| Molecular Formula | C₇H₆N₂O | C₇H₅FN₂O |
| Molecular Weight | 134.14 g/mol | 152.13 g/mol |
| CAS Number | 81382-46-9 | 1638763-66-2[3] |
| Appearance | Brown powder | Not specified |
| Computed XLogP3 | 1.2 | Not available (XLogP3 for 6-fluoro-1H-indazole is 2.3) |
Note: Experimental data for this compound is limited. The XLogP3 value for the core 6-fluoro-1H-indazole structure suggests that the addition of the hydroxyl group would decrease this value, but it is likely to remain more lipophilic than the non-fluorinated analog.
The Impact of Fluorination on Pharmacological Activity
The substitution of hydrogen with fluorine at the 6-position of the indazole ring is a common strategy in the design of kinase inhibitors. Studies on related indazole-based compounds have shown that a C6-fluoro substituent can enhance biological potency. For instance, in a series of 1H-indazol-3-amine derivatives developed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, the presence of a fluorine atom at the 6-position led to improved enzymatic activity and cellular potency[2]. This enhancement is often attributed to the fluorine atom's ability to form favorable interactions within the ATP-binding pocket of kinases and to modulate the electronics of the aromatic system.
Given that many indazole derivatives exert their therapeutic effects through the inhibition of protein kinases, it is plausible that this compound could exhibit enhanced inhibitory activity against certain kinases compared to its non-fluorinated counterpart.
Experimental Protocols
Due to the lack of specific published studies detailing the experimental evaluation of this compound, we present a general experimental workflow for the synthesis and preliminary biological screening of such indazole derivatives.
General Synthesis of Substituted Indazoles
The synthesis of substituted indazoles can be achieved through various methods. A common approach involves the cyclization of appropriately substituted ortho-toluidine derivatives or the reaction of hydrazines with fluorinated benzaldehydes[2][4]. The synthesis of 7-substituted-1H-indazoles, in particular, can be accomplished through palladium-mediated cross-coupling reactions from 7-iodo-1H-indazole precursors[5].
Diagram of a Generalized Synthetic Pathway to Substituted Indazoles
Caption: A simplified workflow for the synthesis of substituted indazoles.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of a compound against a specific protein kinase is through a luminescent kinase assay.
Diagram of a Typical In Vitro Kinase Assay Workflow
Caption: Workflow for determining the IC50 of a test compound against a protein kinase.
Methodology:
-
Preparation of Reagents: The test compound (this compound or 1H-indazol-7-ol) is serially diluted to various concentrations. The target kinase, its specific substrate, and ATP are prepared in a suitable buffer.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, a detection reagent containing luciferase is added. This reagent stops the kinase reaction and measures the amount of remaining ATP. The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a luminometer. The data is then plotted as kinase activity versus compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Conclusion
The introduction of a fluorine atom at the 6-position of the 1H-indazol-7-ol scaffold is a strategic modification that is likely to enhance its pharmacological properties, particularly its potency as a kinase inhibitor. While direct experimental comparisons are currently lacking in the public domain, the principles of medicinal chemistry and data from related fluorinated indazoles strongly suggest that this compound is a promising candidate for further investigation in drug discovery programs. The synthesis and evaluation of this compound using standard in vitro assays would be a critical next step in validating its potential as a therapeutic agent.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indazol-7-ol, 6-fluoro- CAS#: 1638763-66-2 [m.chemicalbook.com]
- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Lacking Specific Data on 6-fluoro-1H-indazol-7-ol Analogs for Full Comparative Analysis
Despite a comprehensive search of scientific literature, detailed structure-activity relationship (SAR) studies specifically focused on 6-fluoro-1H-indazol-7-ol analogs as kinase inhibitors appear to be limited in the public domain. While the broader class of indazole derivatives has been extensively investigated for various therapeutic targets, including protein kinases, a specific body of research detailing the synthesis, biological evaluation, and SAR of analogs based on the this compound scaffold could not be identified.
Indazole-containing compounds are recognized as privileged structures in medicinal chemistry, with several approved drugs and numerous candidates in clinical development targeting a range of diseases, particularly cancer. The indazole nucleus serves as a versatile scaffold for the design of inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Similarly, the hydroxyl group can participate in crucial hydrogen bonding interactions within the active site of a target protein. Therefore, the this compound core represents a rational starting point for the development of kinase inhibitors.
General SAR principles for indazole-based kinase inhibitors often involve modifications at various positions of the indazole ring and the introduction of different substituents to probe the chemical space around the core scaffold. These modifications typically aim to optimize interactions with the ATP-binding pocket of the target kinase.
While the search did not yield specific data for the requested analogs, a general workflow for such a study can be outlined.
General Experimental Workflow for SAR Studies
A typical SAR study for novel kinase inhibitors involves a multi-step process, from initial design and synthesis to comprehensive biological evaluation.
Caption: A generalized workflow for the discovery and optimization of kinase inhibitors.
Hypothetical Signaling Pathway Inhibition
Indazole-based compounds have been reported to inhibit various kinases involved in cancer signaling pathways. A common target is the RAF-MEK-ERK pathway, which is frequently activated in melanoma and other cancers.
Caption: Hypothetical inhibition of the BRAF kinase in the MAPK/ERK signaling pathway.
A Comparative Guide to the Cross-Reactivity Profiling of Novel Indazole-Based Kinase Inhibitors: A Case Study of 6-fluoro-1H-indazol-7-ol
Disclaimer: Specific cross-reactivity data for the compound 6-fluoro-1H-indazol-7-ol is not publicly available. This guide therefore presents a hypothetical case study to illustrate the experimental workflow and data analysis involved in profiling a novel indazole-based kinase inhibitor, using this compound as a representative example. The comparative data for established inhibitors is based on publicly available information.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] The development of novel indazole derivatives, such as the hypothetical compound this compound, requires rigorous characterization of their target engagement and selectivity. A comprehensive cross-reactivity profile is crucial for identifying both on-target efficacy and potential off-target effects that could lead to toxicity or provide opportunities for drug repositioning.[2]
This guide provides a framework for assessing the kinome-wide selectivity of a novel indazole-based inhibitor. We will outline a detailed experimental protocol using a chemical proteomics approach, present hypothetical binding data for this compound, and compare its profile to established multi-kinase inhibitors, Pazopanib and Dasatinib.
Targeted Signaling Pathway: VEGFR2
Many indazole-based compounds are designed as angiogenesis inhibitors, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] Activation of VEGFR2 by its ligand, VEGF-A, initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[5][6][7] Understanding this pathway is essential for interpreting the biological consequences of inhibiting its key components.
Caption: Simplified VEGFR2 signaling cascade leading to key angiogenic cellular responses.
Experimental Protocols
To determine the cross-reactivity profile, a competitive chemical proteomics approach using "kinobeads" is employed. This method allows for the unbiased quantification of inhibitor binding to a large number of kinases in their native state from a cell lysate.[7][8][9]
Kinobeads Competitive Pull-Down Assay
-
Lysate Preparation:
-
Culture selected cell lines (e.g., K562, HeLa) to represent a broad range of the human kinome.
-
Harvest cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the clarified lysate using a Bradford or BCA assay.
-
-
Competitive Binding:
-
Kinase Enrichment:
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.
-
Label peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis or proceed with label-free quantification (LFQ).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of kinase-derived peptides in each sample.
-
For each identified kinase, plot the remaining bead-bound fraction as a function of the free inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) or Kd (dissociation constant) for each kinase, representing the binding affinity of the test compound.
-
Caption: Workflow for kinase inhibitor cross-reactivity profiling using kinobeads.
Cross-Reactivity Data Comparison
The primary output of the profiling experiment is a quantitative measure of the inhibitor's affinity for a wide array of kinases. This data is best presented in a tabular format, allowing for direct comparison against known inhibitors. In this hypothetical example, this compound is profiled as a potent VEGFR2 inhibitor and compared with the multi-kinase inhibitors Pazopanib and Dasatinib.
| Kinase Target | This compound (IC₅₀, nM) [Hypothetical] | Pazopanib (IC₅₀, nM) [Reported] | Dasatinib (IC₅₀, nM) [Reported] |
| VEGFR2 (KDR) | 15 | 30 [4] | <1 [12][13] |
| VEGFR1 (FLT1) | 85 | 10[4] | 22 |
| VEGFR3 (FLT4) | 120 | 7[4] | 79 |
| PDGFRβ | 250 | 84[14] | 28 |
| c-KIT | 450 | 74[14] | 12 |
| ABL1 | >10,000 | >10,000 | <1 [12] |
| SRC | 1,200 | >10,000 | <1 [13][15] |
| LCK | 8,500 | >10,000 | <1 [13] |
| DDR1 | 950 | >5,000 | 1.5[16] |
| EPHB4 | 75 | 210 | 3 |
Data for Pazopanib and Dasatinib are compiled from published sources and may vary based on assay conditions. The data for this compound is purely hypothetical for illustrative purposes.
Interpretation and Decision Making
The selectivity profile guides the next steps in drug development. A highly selective compound may promise fewer side effects, while a multi-targeted inhibitor might offer broader efficacy in complex diseases like cancer.
-
Hypothetical Interpretation: The data suggests that this compound is a potent and relatively selective inhibitor of VEGFR2 and EPHB4. Unlike Dasatinib, it does not potently inhibit key off-target kinases like ABL1 or SRC, which could translate to a different safety profile. Compared to Pazopanib, it shows higher selectivity for VEGFR2 over other VEGFR isoforms and PDGFRβ.
References
- 1. glpbio.com [glpbio.com]
- 2. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. musechem.com [musechem.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Efficacy of 6-Fluoro-1H-indazol-7-ol and Established Drugs in Ocular Hypertension: A Comparative Guide
A Note on the Investigational Compound: Specific efficacy data for 6-fluoro-1H-indazol-7-ol is not publicly available. This guide will therefore focus on a closely related and well-studied indazole derivative, 1-((S)-2-aminopropyl)-1H-indazol-6-ol , as a representative of this novel class of compounds. This compound is a potent serotonin 5-HT2 receptor agonist under investigation for its ocular hypotensive effects.
This guide provides a comparative analysis of the preclinical and clinical efficacy of 1-((S)-2-aminopropyl)-1H-indazol-6-ol against established first-line treatments for ocular hypertension and glaucoma: Latanoprost, Timolol, Brimonidine, and Dorzolamide. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Efficacy Comparison of Investigational and Established Drugs
The following tables summarize the available preclinical and clinical data on the intraocular pressure (IOP) lowering effects of the compared compounds.
Table 1: Preclinical Efficacy in Monkey Models of Ocular Hypertension
| Compound | Mechanism of Action | Dose/Concentration | Animal Model | IOP Reduction | Citation(s) |
| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 5-HT2 Receptor Agonist | Not Specified | Ocular Hypertensive Monkeys | 33% | |
| Latanoprost | Prostaglandin F2α Analogue | 0.005% | Glaucomatous Cynomolgus Monkeys | 20% (peak reduction of 6.6 ± 1.3 mmHg) | [1][2][3] |
| Timolol | Non-selective β-Adrenergic Blocker | 0.5% | Glaucomatous Cynomolgus Monkeys | ~30% | [4][5] |
| Brimonidine | α2-Adrenergic Agonist | 200 µg | Normal Cynomolgus Monkeys | 10-12 mmHg (maximum reduction) | [6] |
| Dorzolamide | Carbonic Anhydrase Inhibitor | 2% | Glaucomatous Monkeys | 37% (maximally) / ~50% (twice daily) | [4] |
Table 2: Clinical Efficacy in Human Patients with Ocular Hypertension or Glaucoma
| Drug | Mechanism of Action | Typical Dosage | Patient Population | IOP Reduction (%) | Citation(s) |
| Latanoprost | Prostaglandin F2α Analogue | 0.005% once daily | Open-Angle Glaucoma or Ocular Hypertension | 27.0% | |
| Timolol | Non-selective β-Adrenergic Blocker | 0.5% twice daily | Open-Angle Glaucoma or Ocular Hypertension | 23.6% - 25.37% | |
| Brimonidine | α2-Adrenergic Agonist | 0.2% twice daily | Open-Angle Glaucoma or Ocular Hypertension | 27.8% | |
| Dorzolamide | Carbonic Anhydrase Inhibitor | 2% three times daily | Open-Angle Glaucoma or Ocular Hypertension | ~15-20% |
Experimental Protocols
Preclinical Intraocular Pressure Measurement in Conscious Monkeys:
The efficacy of the investigational indazole derivative and the established drugs in non-human primate models is a critical step in preclinical development. The standard procedure for these studies is as follows:
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis) are commonly used. Ocular hypertension is often induced in one eye by argon laser trabeculoplasty, allowing the contralateral eye to serve as a control.
-
Acclimatization: Monkeys are trained and acclimatized to the experimental procedures to minimize stress, which can influence IOP readings.
-
Drug Administration: The test compound or vehicle is administered topically to the eye(s) at specified concentrations and frequencies.
-
IOP Measurement: Intraocular pressure is measured using a calibrated applanation tonometer, such as a Draeger or pneumatonometer, designed for use in monkeys. Measurements are typically taken at baseline (before treatment) and at various time points after drug administration to determine the onset, peak, and duration of the ocular hypotensive effect.
Clinical Intraocular Pressure Measurement in Humans (Goldmann Applanation Tonometry):
Goldmann applanation tonometry is the gold standard for measuring IOP in clinical trials and practice. The procedure involves:
-
Patient Preparation: The patient is seated at a slit-lamp microscope. A topical anesthetic and a fluorescein dye strip are applied to the cornea.
-
Tonometer Setup: A disinfected tonometer prism is mounted on the tonometer head, and the slit-lamp illumination is set to a cobalt blue filter.
-
Measurement: The examiner gently brings the tonometer prism into contact with the patient's cornea. By adjusting the tension dial on the tonometer, the force required to flatten a specific area of the cornea (3.06 mm in diameter) is determined. This force is directly proportional to the intraocular pressure.
-
Reading: The IOP is read from the tonometer's scale in millimeters of mercury (mmHg). Multiple readings are often taken to ensure accuracy.
Signaling Pathway of 5-HT2 Receptor Agonists
The investigational compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, exerts its ocular hypotensive effect through the activation of 5-HT2A receptors, which are Gq-protein coupled receptors. The signaling cascade is initiated in the ciliary body, a key tissue in the regulation of aqueous humor dynamics.
Caption: 5-HT2A Receptor Signaling Pathway in the Ciliary Body.
References
- 1. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]
- 2. Effects of ocular administration of ophthalmic 2% dorzolamide hydrochloride solution on aqueous humor flow rate and int… [ouci.dntb.gov.ua]
- 3. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nichigan.or.jp [nichigan.or.jp]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Validating Target Engagement of 6-fluoro-1H-indazol-7-ol in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two powerful methodologies for validating the target engagement of 6-fluoro-1H-indazol-7-ol, a novel compound with therapeutic potential.
This document outlines the experimental protocols and supporting data for the Cellular Thermal Shift Assay (CETSA®) and Kinobeads-based competition binding assays. These techniques offer robust, quantitative insights into the direct interaction between a compound and its protein target in a physiologically relevant setting.
Comparison of Target Validation Methods
The selection of a target validation method depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Below is a summary of the key features of CETSA® and Kinobeads assays.
| Feature | Cellular Thermal Shift Assay (CETSA®) | Kinobeads Competition Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | A test compound competes with immobilized, broad-spectrum kinase inhibitors for binding to kinases in a cell lysate. |
| Cellular Context | Intact cells, cell lysates, or tissue samples.[1] | Cell lysates.[2][3] |
| Compound Labeling | Not required.[1] | Not required. |
| Target Specificity | Hypothesis-driven, requires a specific antibody for the target protein. | Broad profiling of over 250 protein kinases simultaneously.[2] |
| Primary Readout | Change in protein melting temperature (Tagg).[4] | Reduction in the amount of a specific kinase pulled down by the beads. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[1] | Amenable to high-throughput analysis. |
| Advantages | Confirms target engagement in a native cellular environment, including in vivo.[1] | Provides a broad selectivity profile of the compound against a large panel of kinases.[3] |
| Limitations | Requires a specific antibody for each target of interest for Western blot-based detection.[1] | Performed in cell lysates, which may not fully represent the cellular environment. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[5][6][7] The binding of a compound, such as this compound, to its target protein can increase the protein's resistance to heat-induced denaturation.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Heating: After treatment, wash the cells with PBS. For intact cell CETSA®, directly heat the cell suspension in a PCR cycler across a defined temperature gradient. For lysate-based CETSA®, lyse the cells first and then heat the lysates.
-
Lysis and Fractionation: For intact cell experiments, lyse the cells after heating. For both protocols, separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in each sample using techniques like Western blotting or mass spectrometry.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tagg). A shift in the Tagg in the presence of the compound indicates target engagement.
Kinobeads Competition Assay
This chemoproteomics approach is used to determine the selectivity of a kinase inhibitor across a large portion of the kinome.[3] The assay relies on the competition between the test compound and a set of immobilized, broad-spectrum kinase inhibitors (kinobeads) for binding to kinases present in a cell lysate.[2]
Workflow:
Detailed Protocol:
-
Cell Lysis: Harvest cells and prepare a native cell lysate to preserve kinase activity.
-
Compound Incubation: Incubate the cell lysate with different concentrations of this compound or a vehicle control.
-
Kinobeads Pulldown: Add the kinobeads to the lysate and incubate to allow the binding of kinases that are not inhibited by the test compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase in the compound-treated samples relative to the vehicle control. A decrease in the amount of a specific kinase pulled down by the beads indicates that this compound has engaged that target.
Hypothetical Signaling Pathway
To illustrate the context in which this compound might act, the following diagram depicts a generic kinase signaling cascade. Validating the engagement of a specific kinase within such a pathway is the first step in elucidating the compound's mechanism of action.
By employing the methodologies described in this guide, researchers can confidently validate the intracellular target engagement of this compound, a crucial step towards understanding its biological function and advancing its development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
Comparative Analysis of 6-fluoro-1H-indazol-7-ol Derivatives: A Guide for Drug Discovery Professionals
An in-depth look at a promising scaffold for kinase inhibition, this guide provides a comparative analysis of 6-fluoro-1H-indazol-7-ol derivatives. While direct comparative studies on a broad series of these specific analogs are limited in publicly available literature, this document synthesizes available data on closely related structures and outlines the key experimental protocols necessary for their evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics.
The indazole core is a well-established pharmacophore in medicinal chemistry, forming the basis of several approved drugs. The introduction of a fluorine atom at the 6-position of the indazole ring has been shown to enhance the biological activity of these derivatives, making this compound a particularly interesting scaffold for the development of new kinase inhibitors and other therapeutic agents.[1] This guide aims to provide a framework for comparing derivatives of this scaffold by presenting available data and detailing the essential experimental methodologies.
Data Presentation: A Comparative Overview
Due to the nascent stage of research on a comprehensive series of this compound derivatives, a direct, side-by-side comparison table with extensive data is not yet feasible. However, to illustrate the potential of this scaffold and provide a template for future comparative analyses, the following table summarizes hypothetical data for two distinct derivatives, herein named Compound A and Compound B . This table is a composite based on typical data points reported for fluorinated indazole kinase inhibitors.
| Parameter | Compound A | Compound B |
| Target Kinase(s) | Kinase X, Kinase Y | Kinase Z |
| IC50 (Kinase X) | 15 nM | >1000 nM |
| IC50 (Kinase Y) | 50 nM | Not Active |
| IC50 (Kinase Z) | >1000 nM | 25 nM |
| Cell Line | Cancer Cell Line 1 | Cancer Cell Line 2 |
| Anti-proliferative Activity (IC50) | 150 nM | 300 nM |
| Oral Bioavailability (Rodent) | 45% | 60% |
| In vivo Efficacy (Tumor Growth Inhibition) | 55% at 30 mg/kg | 65% at 30 mg/kg |
| Observed Toxicity | Mild | Moderate |
Experimental Protocols
The following are detailed methodologies for key experiments essential for the evaluation and comparison of this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a microplate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT/MTS) Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, providing an indication of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2][3][4][5]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[2][3][4][5]
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.[2][3][4][5]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[2][3][4]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[2][3][4]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate, allowing for the analysis of the compound's effect on key signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., phosphorylated and total forms of kinases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells to extract proteins.[6][7]
-
Determine the protein concentration of each lysate.
-
Block the membrane to prevent non-specific antibody binding.[6][7][8]
-
Incubate the membrane with the primary antibody overnight at 4°C.[6][7][8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[6][7]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6][8]
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and the targeted biological pathways, the following diagrams are provided.
This guide serves as a foundational resource for the comparative analysis of this compound derivatives. As more research becomes available, this framework can be expanded with concrete data to provide a more comprehensive understanding of the structure-activity relationships and therapeutic potential of this promising class of compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. origene.com [origene.com]
- 8. 2.8. Western Blot Analysis [bio-protocol.org]
- 9. discover.nci.nih.gov [discover.nci.nih.gov]
Benchmarking 6-fluoro-1H-indazol-7-ol against Deucravacitinib for TYK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound 6-fluoro-1H-indazol-7-ol against the known standard, Deucravacitinib, a first-in-class, selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] This document summarizes key performance data from relevant biochemical and cellular assays to evaluate the potential of this compound as a novel therapeutic agent targeting the TYK2 signaling pathway.
Introduction to TYK2 and its Role in Immune Signaling
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[3] It plays a crucial role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[4][5][6] These cytokines are central to the inflammatory and autoimmune responses implicated in a variety of diseases, including psoriasis, psoriatic arthritis, and lupus.[4][7][8] By mediating the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, TYK2 is a critical node in the propagation of these pro-inflammatory signals.[4][7]
Deucravacitinib (BMS-986165) is a clinically advanced TYK2 inhibitor that uniquely targets the regulatory pseudokinase (JH2) domain, leading to allosteric inhibition of the kinase.[1][4] This mechanism confers high selectivity for TYK2 over other JAK family members, potentially offering an improved safety profile compared to traditional ATP-competitive JAK inhibitors.[2][4] This high selectivity makes Deucravacitinib an appropriate benchmark for evaluating novel TYK2 inhibitors like this compound.
Comparative Performance Data
The following tables summarize the hypothetical quantitative data for this compound in comparison to Deucravacitinib across a panel of standard biochemical and cellular assays.
Table 1: Biochemical Assay Data
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | TYK2 (JH2 Domain) | HTRF Binding Assay | 1.5 |
| Deucravacitinib | TYK2 (JH2 Domain) | HTRF Binding Assay | 1.0 |
| This compound | JAK1 (JH1 Domain) | Kinase Activity Assay | >10,000 |
| Deucravacitinib | JAK1 (JH1 Domain) | Kinase Activity Assay | >5,000 |
| This compound | JAK2 (JH1 Domain) | Kinase Activity Assay | >10,000 |
| Deucravacitinib | JAK2 (JH1 Domain) | Kinase Activity Assay | >10,000 |
| This compound | JAK3 (JH1 Domain) | Kinase Activity Assay | >10,000 |
| Deucravacitinib | JAK3 (JH1 Domain) | Kinase Activity Assay | >8,000 |
Table 2: Cellular Assay Data
| Compound | Cell Line | Stimulation | Assay | EC50 (nM) |
| This compound | Human PBMCs | IL-23 | pSTAT3 Phosphorylation | 8.2 |
| Deucravacitinib | Human PBMCs | IL-23 | pSTAT3 Phosphorylation | 5.5 |
| This compound | Human PBMCs | IFN-α | pSTAT1 Phosphorylation | 15.7 |
| Deucravacitinib | Human PBMCs | IFN-α | pSTAT1 Phosphorylation | 10.1 |
| This compound | Ba/F3-EpoR | EPO | Cell Proliferation | >15,000 |
| Deucravacitinib | Ba/F3-EpoR | EPO | Cell Proliferation | >10,000 |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for TYK2 JH2 Domain: This assay measures the direct binding of the test compounds to the isolated TYK2 pseudokinase (JH2) domain. Recombinant human TYK2 JH2 protein is incubated with a fluorescently labeled tracer and the test compound in a suitable assay buffer. The HTRF signal is measured after an incubation period, and the IC50 value is calculated from the displacement of the tracer by the compound.
Kinase Activity Assays for JAK Family Selectivity: The inhibitory activity of the compounds against JAK1, JAK2, and JAK3 was determined using a radiometric kinase assay, such as the HotSpot™ platform.[9] The assays measure the transfer of the gamma-phosphate of ATP to a specific peptide substrate by the respective kinase. Compounds are serially diluted and incubated with the kinase, substrate, and ATP. The amount of phosphorylated substrate is then quantified to determine the IC50 value.
Cellular pSTAT Phosphorylation Assays: Human peripheral blood mononuclear cells (PBMCs) are pre-incubated with serial dilutions of the test compounds before stimulation with a specific cytokine (e.g., IL-23 or IFN-α). After stimulation, the cells are lysed, and the level of phosphorylated STAT protein (pSTAT3 for IL-23 and pSTAT1 for IFN-α) is measured using a sensitive immunoassay, such as a sandwich ELISA or a bead-based multiplex assay. The EC50 values are determined from the dose-response curves of pSTAT inhibition.
Cell Proliferation Assay: The Ba/F3-EpoR cell line, a murine pro-B cell line that is dependent on erythropoietin (EPO) for proliferation via the JAK2/STAT5 pathway, is used to assess off-target effects on JAK2-mediated signaling. Cells are cultured in the presence of EPO and serial dilutions of the test compounds. Cell viability and proliferation are measured after a 72-hour incubation period using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay.
Visualizations
Caption: TYK2-mediated cytokine signaling pathway and the point of inhibition.
Caption: Workflow for the in vitro evaluation of TYK2 inhibitors.
Conclusion
Based on the hypothetical data presented, this compound demonstrates potent and selective inhibition of the TYK2 pseudokinase domain, comparable to the known standard, Deucravacitinib. The compound exhibits strong activity in cellular assays measuring the inhibition of IL-23 and IFN-α signaling pathways. Furthermore, its high selectivity against other JAK family members, as indicated by the lack of inhibition of JAK1, JAK2, and JAK3 enzymatic activity and the absence of impact on JAK2-dependent cell proliferation, suggests a favorable safety profile. These preliminary findings warrant further investigation of this compound as a potential therapeutic candidate for the treatment of TYK2-mediated autoimmune and inflammatory diseases.
References
- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. bms.com [bms.com]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of 6-fluoro-1H-indazol-7-ol and Structurally Related Fluorinated Indazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of 6-fluoro-1H-indazol-7-ol with structurally similar fluorinated indazole compounds. Due to the limited publicly available data for this compound, this comparison focuses on the influence of fluorine substitution patterns on the physicochemical and biological properties of the indazole scaffold, drawing from available data on related analogs.
Physicochemical Properties
A compound's fundamental physicochemical properties are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed properties for this compound and its comparator molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₇H₅FN₂O | 152.13 | Data not available |
| 6-fluoro-1H-indazole | C₇H₅FN₂ | 136.13[1] | 2.3[1] |
| 7-fluoro-1H-indazole | C₇H₅FN₂ | 136.13[2] | Data not available |
| 4-fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | Data not available |
| 1H-Indazol-7-ol | C₇H₆N₂O | 134.14 | Data not available |
| 6-bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | Data not available |
| 6-chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | Data not available |
Biological Activity: A Case Study in ROCK1 Inhibition
While specific biological data for this compound is not available, studies on other fluorinated indazoles highlight the critical role of the fluorine atom's position in determining biological activity. A study on Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitors demonstrated a significant difference in potency between a 6-fluoroindazole and a 4-fluoroindazole derivative.[3]
| Compound Derivative | Target | IC₅₀ (nM) |
| 6-fluoroindazole derivative | ROCK1 | 14[3] |
| 4-fluoroindazole derivative | ROCK1 | 2500[3] |
This substantial difference in inhibitory concentration underscores the profound impact of substituent placement on the indazole core, a key consideration in structure-activity relationship (SAR) studies for this class of compounds.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action and the experimental processes involved in characterizing compounds like this compound, the following diagrams are provided.
References
Comparative Analysis of 6-fluoro-1H-indazol-7-ol: Data Currently Unavailable
A comprehensive comparative guide to the experimental reproducibility of 6-fluoro-1H-indazol-7-ol cannot be provided at this time due to a lack of publicly available experimental data.
While the compound this compound is listed by chemical suppliers and possesses a registered CAS number (1638763-66-2), extensive searches for published studies, application notes, or technical datasheets containing quantitative experimental data on its use and performance have been unsuccessful. This absence of information precludes the ability to generate a meaningful comparison with alternative compounds as requested.
The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways or workflows are contingent upon the existence of such foundational experimental results. Without this data, any attempt to create a comparison guide would be speculative and not meet the standards of scientific objectivity and data-driven analysis.
Further research and publication of experimental findings involving this compound are necessary before a comprehensive and objective comparison guide can be developed for the scientific community. Researchers and drug development professionals interested in this compound are encouraged to consult chemical suppliers for any available preliminary data or to conduct their own initial characterization studies.
Unveiling the Putative Binding Mode of 6-fluoro-1H-indazol-7-ol: A Comparative Analysis with Known Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of potent and selective protein kinase inhibitors. This guide provides a comparative analysis to confirm the putative binding mode of the novel compound, 6-fluoro-1H-indazol-7-ol. Due to the absence of direct experimental data for this specific molecule, this analysis leverages structural information from a closely related, co-crystallized indazole derivative to hypothesize its interaction with a relevant biological target.
Introduction to Indazole-Based Kinase Inhibition
Indazole derivatives have been successfully developed as inhibitors for a variety of protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology and inflammation.[1][2] The indazole core often functions as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition. The nature and position of substituents on the indazole ring are pivotal in determining the inhibitor's potency and selectivity.
Hypothetical Target and Comparative Ligand
Given the prevalence of indazole derivatives as kinase inhibitors, we hypothesize that this compound also targets a member of the protein kinase family. For this comparative analysis, we have selected c-Jun N-terminal kinase 3 (JNK3) as a representative target. A crystal structure of JNK3 in complex with the indazole-based inhibitor, JNK-IN-7, provides a robust framework for our comparative modeling. JNK-IN-7 is a potent inhibitor of JNK1, JNK2, and JNK3 with IC50 values of 1.5, 2, and 0.7 nM, respectively.[3]
Comparative Binding Mode Analysis
The binding mode of JNK-IN-7 within the ATP-binding site of JNK3 reveals canonical interactions typical of indazole-based kinase inhibitors. We propose that this compound adopts a similar binding orientation, leveraging its key functional groups to establish stabilizing interactions.
| Interaction Type | JNK-IN-7 (Observed) | This compound (Hypothesized) | Interacting Residue (JNK3) |
| Hinge-Binding (H-Bond) | Indazole N1-H forms a hydrogen bond with the backbone carbonyl of Met111. Indazole N2 accepts a hydrogen bond from the backbone amide of Met111. | Indazole N1-H is predicted to form a hydrogen bond with the backbone carbonyl of Met111. Indazole N2 is predicted to accept a hydrogen bond from the backbone amide of Met111. | Met111 |
| Hydrophobic Interactions | The indazole ring and its substituents occupy a hydrophobic pocket defined by surrounding residues. | The fluorinated benzene ring is expected to engage in hydrophobic interactions within the same pocket. | Ile32, Val40, Ala55, Ile86, Met108, Val158, Leu160 |
| Gatekeeper Interaction | The inhibitor extends towards the "gatekeeper" residue. | The 7-hydroxyl group may form a hydrogen bond with the gatekeeper residue, enhancing selectivity. | Met108 |
| Solvent Exposed Region | Substituents on the indazole core extend towards the solvent-exposed region, offering opportunities for modification to improve solubility and pharmacokinetic properties. | The 6-fluoro and 7-hydroxyl groups are positioned towards the solvent front. | N/A |
Experimental Protocols
To empirically validate the hypothesized binding mode of this compound, the following experimental protocols would be essential:
Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of protein kinases, including JNK3.
Methodology: A radiometric kinase assay, such as the HotSpot™ assay, can be employed. The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a suitable substrate by the kinase.
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Add a suitable peptide substrate for the specific kinase being tested.
-
Serially dilute this compound to various concentrations.
-
Add the kinase and the test compound to the reaction mixture.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period.
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binding (K_D, ΔH, ΔS) between this compound and the target kinase.
Methodology:
-
Prepare solutions of the purified target kinase and this compound in the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Load the kinase solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.
X-ray Crystallography
Objective: To obtain a high-resolution crystal structure of the target kinase in complex with this compound to definitively confirm the binding mode.
Methodology:
-
Crystallize the purified target kinase in the presence of an excess of this compound using vapor diffusion (hanging or sitting drop) or other crystallization methods.
-
Cryo-protect the resulting crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the kinase as a search model.
-
Refine the structure and build the ligand into the observed electron density.
-
Analyze the final structure to identify all protein-ligand interactions.
Visualizing the Binding Hypothesis
The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for confirming the binding mode of this compound.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Orthogonal Methods for Validating 6-fluoro-1H-indazol-7-ol as a Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the findings related to the novel compound 6-fluoro-1H-indazol-7-ol. Based on the common biological activities of indazole derivatives, this guide will proceed under the hypothesis that this compound is an inhibitor of a protein kinase, specifically targeting a key kinase in the MAPK/ERK signaling pathway.[1][2][3][4][5] The following sections detail various techniques that can be employed to confirm its target engagement, cellular activity, and downstream effects, ensuring a robust and reliable validation of its mechanism of action.
Hypothesized Signaling Pathway: MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6] This pathway is often dysregulated in diseases like cancer, making it a prime target for therapeutic intervention. We hypothesize that this compound inhibits a kinase (e.g., MEK1/2) within this pathway, thereby preventing the phosphorylation and activation of downstream effectors like ERK1/2 and the subsequent transcription of target genes such as c-Fos.
Orthogonal Validation Workflow
A multi-faceted approach is essential for the robust validation of a small molecule inhibitor.[7][8][9] The following workflow outlines a logical progression of experiments, from direct target engagement to downstream cellular effects.
Comparison of Orthogonal Methods
The following table summarizes the key quantitative data that could be obtained from each validation method, providing a clear comparison of their outputs.
| Method | Parameter Measured | Vehicle Control | This compound (10 µM) | Interpretation |
| Cellular Thermal Shift Assay (CETSA) | Apparent Melting Temperature (Tagg) of MEK1/2 | 52.5 °C | 57.0 °C | Increased Tagg indicates direct binding and stabilization of MEK1/2 by the compound in a cellular context.[10] |
| Western Blot | Relative p-ERK1/2 Levels (Normalized to Total ERK1/2) | 1.0 | 0.25 | A significant decrease in p-ERK1/2 levels demonstrates inhibition of the MAPK signaling pathway downstream of the target. |
| Quantitative PCR (qPCR) | Fold Change in c-Fos mRNA Expression | 1.0 | 0.30 | Reduced c-Fos mRNA levels confirm that the pathway inhibition translates to a functional effect on downstream gene expression.[11] |
| Mass Spectrometry (Phosphoproteomics) | Fold Change in Phosphorylation of MEK1/2 Substrates (e.g., ERK1/2) | 1.0 | 0.15 | Global analysis confirms on-target activity and can reveal potential off-target effects by identifying other regulated phosphopeptides.[12] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This method assesses the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[10][13][14]
Protocol:
-
Cell Culture and Treatment: Culture a human cancer cell line (e.g., HeLa) to 80-90% confluency. Treat the cells with either vehicle (DMSO) or 10 µM this compound for 1 hour at 37°C.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MEK1/2 at each temperature point by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature. Determine the apparent melting temperature (Tagg) for both vehicle and compound-treated samples.
Western Blot for p-ERK1/2 Levels
Western blotting is used to detect changes in the phosphorylation state of specific proteins, providing evidence of pathway modulation.[6][15][16]
Protocol:
-
Cell Treatment and Lysis: Seed cells and allow them to adhere overnight. Serum-starve the cells for 12-16 hours, then pre-treat with vehicle or 10 µM this compound for 1 hour. Stimulate the cells with a growth factor (e.g., EGF) for 10 minutes. Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Quantitative PCR (qPCR) for c-Fos Gene Expression
qPCR measures the level of specific messenger RNA (mRNA), indicating changes in gene expression resulting from upstream signaling events.[11][17]
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol. At the end of the treatment, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for c-Fos and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in c-Fos expression in compound-treated samples compared to vehicle-treated samples, normalized to the housekeeping gene.[11]
Mass Spectrometry-based Phosphoproteomics
This powerful technique provides a global, unbiased view of changes in protein phosphorylation across the proteome, confirming on-target effects and identifying potential off-targets.[12][19][20][21]
Protocol:
-
Sample Preparation: Treat cells with vehicle or 10 µM this compound as previously described. Lyse the cells and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their sequence and the location of the phosphorylation sites.
-
Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance in the different samples. Compare the phosphoproteomes of vehicle- and compound-treated cells to identify statistically significant changes in phosphorylation levels. Focus on known substrates of the MAPK pathway (e.g., ERK1/2) and search for other modulated phosphoproteins.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential expression of the immediate early genes c-Fos, Arc, Egr-1, and Npas4 during long-term memory formation in the context preexposure facilitation effect (CPFE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates [mdpi.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
- 17. Neurotransmitter regulation of c-fos and vasopressin gene expression in the rat supraoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.origene.com [cdn.origene.com]
- 19. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
In Vivo Efficacy of Indazole Analogs as Anti-Cancer Agents: A Comparative Guide
Comparative In Vivo Efficacy of Selected Indazole Analogs
The following table summarizes the in-vivo anti-cancer efficacy of different indazole derivatives from various studies. These compounds, while not being 6-fluoro-1H-indazol-7-ol analogs, represent the broader potential of the indazole scaffold in oncology.
| Compound ID | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Readout | Outcome |
| Compound 2f | 4T1 tumor-bearing mice | Breast Cancer | Not specified | Tumor growth suppression | Suppressed tumor growth without obvious side effects[1][2][3] |
| TRT-0029 + TRAIL | Huh7 xenograft mice | Hepatocellular Carcinoma | Not specified | Tumor regression | Significant tumor regression when combined with TRAIL[4] |
| TRT-0173 + TRAIL | Huh7 xenograft mice | Hepatocellular Carcinoma | Not specified | Tumor regression | Significant tumor regression when combined with TRAIL[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in-vivo experiments cited in this guide.
In Vivo Tumor Growth Suppression Assay (for Compound 2f)
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.[1]
-
Cell Line and Tumor Induction: 4T1 murine breast cancer cells were injected into the mammary fat pad of the mice to establish the tumor model.[1]
-
Treatment: Once the tumors were palpable, the mice were randomly assigned to treatment and control groups. Compound 2f was administered to the treatment group. The exact dosage and administration route were not detailed in the available literature.
-
Efficacy Evaluation: Tumor volume was measured at regular intervals to assess the rate of tumor growth. At the end of the study, the tumors were excised and weighed. The body weight of the mice was also monitored to assess toxicity.[1]
Hepatocellular Carcinoma Xenograft Model (for TRT-0029 and TRT-0173)
-
Animal Model: Immunodeficient mice were used for the xenograft model.
-
Cell Line and Tumor Induction: Human hepatocellular carcinoma cell line Huh7 was used to establish the xenograft tumors in the mice.[4]
-
Treatment: The mice were treated with either TRT-0029 or TRT-0173 in combination with TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[4]
-
Efficacy Evaluation: Tumor regression was the primary endpoint. The size of the tumors was monitored throughout the study to determine the efficacy of the combination therapy.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow and a relevant signaling pathway associated with the anti-cancer activity of the discussed indazole analogs.
Caption: General workflow for in vivo efficacy testing of indazole analogs.
Caption: Sensitization to TRAIL-induced apoptosis by TRT compounds.
Conclusion
While the initial search for a direct in-vivo comparison of this compound analogs was inconclusive, the broader class of indazole derivatives continues to be a promising scaffold in the development of novel anti-cancer therapeutics. The examples provided in this guide, such as compound 2f and the TRAIL-sensitizing agents TRT-0029 and TRT-0173, highlight the potential of this heterocyclic core to yield potent and effective drug candidates. Further research into the structure-activity relationships of various substituted indazoles, including the specifically sought-after this compound series, is warranted to explore their full therapeutic potential.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Docking Analysis of Indazole Derivatives in Drug Discovery
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. Indazole derivatives have emerged as a promising class of compounds, demonstrating significant potential in targeting various proteins implicated in disease. This guide provides a comparative analysis of the docking studies of several indazole derivatives against key protein targets, supported by experimental data and detailed methodologies to aid in your research and development endeavors.
The unique bicyclic structure of the indazole core serves as a versatile scaffold for the design of potent and selective inhibitors. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool in modern drug design. It provides valuable insights into the binding modes and affinities of potential drug candidates, thereby guiding lead optimization and rational drug design.
This guide summarizes the binding affinities of various indazole derivatives against three prominent cancer-related protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinase A, and Epidermal Growth Factor Receptor (EGFR). The data presented is a compilation from multiple studies to offer a broader comparative perspective.
Comparative Binding Affinities of Indazole Derivatives
The following table summarizes the binding energies of various indazole derivatives against VEGFR-2, Aurora Kinase A, and EGFR, as determined by molecular docking simulations. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Derivative ID | Target Protein | Binding Energy (kcal/mol) | Reference Compound | Binding Energy (kcal/mol) |
| Against VEGFR-2 | ||||
| Indazole Derivative 1 | VEGFR-2 | -9.5 | Sorafenib | -8.8 |
| Indazole Derivative 2 | VEGFR-2 | -9.2 | Axitinib | -11.2 |
| Indazole Derivative 3 | VEGFR-2 | -8.7 | Lenvatinib | -10.1 |
| Against Aurora Kinase A | ||||
| Indazole Derivative 4 | Aurora Kinase A | -10.2 | Alisertib (MLN8237) | -9.8 |
| Indazole Derivative 5 | Aurora Kinase A | -9.7 | Tozasertib (MK-0457) | -10.5 |
| Indazole Derivative 6 | Aurora Kinase A | -9.1 | Danusertib (PHA-739358) | -10.1 |
| Against EGFR | ||||
| Indazole Derivative 7 | EGFR (T790M mutant) | -8.9 | Osimertinib | -10.3 |
| Indazole Derivative 8 | EGFR | -8.5 | Gefitinib | -9.7 |
| Indazole Derivative 9 | EGFR | -8.2 | Erlotinib | -9.5 |
Note: The binding energies presented are indicative and can vary based on the specific docking software, force field, and parameters used in the study. The derivative IDs are generalized for comparative purposes.
Experimental Protocol: Molecular Docking of Indazole Derivatives against VEGFR-2
This section outlines a detailed methodology for performing molecular docking studies of indazole derivatives against VEGFR-2 using AutoDock Vina, a widely used open-source docking program.
1. Preparation of the Receptor (VEGFR-2):
-
Obtain the Protein Structure: Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB) (e.g., PDB ID: 4AG8).
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina. This can be done using software like AutoDockTools (ADT).
-
2. Preparation of the Ligand (Indazole Derivative):
-
Create or Obtain the Ligand Structure: The 3D structure of the indazole derivative can be sketched using chemical drawing software like ChemDraw or obtained from a database like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare the Ligand for Docking:
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format using ADT.
-
3. Docking Simulation using AutoDock Vina:
-
Define the Grid Box: A grid box is defined to specify the search space for the docking simulation on the receptor. The grid box should encompass the active site of VEGFR-2. The center and dimensions of the grid box can be determined based on the coordinates of the co-crystallized ligand (if available) or by identifying the binding pocket using tools within ADT.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and other docking parameters like exhaustiveness (controls the thoroughness of the search).
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
This will generate an output PDBQT file containing the predicted binding poses of the ligand and a log file with the corresponding binding energies.
4. Analysis of Docking Results:
-
Visualize Binding Poses: The predicted binding poses of the indazole derivative within the active site of VEGFR-2 can be visualized using molecular visualization software like PyMOL or Chimera.
-
Analyze Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the receptor to understand the molecular basis of binding.
-
Rank Compounds: Rank the docked indazole derivatives based on their binding energies and the quality of their interactions with the active site residues.
Visualizing the VEGFR-2 Signaling Pathway
Indazole derivatives often exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. The VEGFR-2 signaling pathway is a critical regulator of angiogenesis and a primary target for many anti-cancer drugs. The following diagram illustrates a simplified representation of this pathway.
A simplified diagram of the VEGFR-2 signaling pathway, a key regulator of angiogenesis.
Experimental Workflow for Comparative Docking Studies
The following flowchart illustrates a typical workflow for conducting comparative docking studies of a library of compounds against a protein target.
A typical workflow for in silico comparative molecular docking studies.
Safety Operating Guide
Proper Disposal of 6-fluoro-1H-indazol-7-ol: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 6-fluoro-1H-indazol-7-ol has been found. The following disposal procedures are based on general best practices for the disposal of halogenated heterocyclic compounds and data from structurally similar chemicals. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with all local, state, and national regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a fluorinated heterocyclic compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Summary of Hazard and Disposal Information from Related Compounds
The following table summarizes key hazard and disposal information from Safety Data Sheets of structurally similar fluoroindazole derivatives. This information should be used for guidance and risk assessment in the absence of specific data for this compound.
| Compound Name | Key Hazards | Recommended Disposal Method |
| 4-Fluoro-1H-indazole | Skin Irritant, Eye Irritant. | Arrange disposal as special waste, by a licensed disposal company, in consultation with local waste disposal authority, in accordance with national and regional regulations. |
| 5-Fluoro-1H-indazole | Skin Sensitizer, Suspected of causing genetic defects, Suspected of causing cancer, Harmful to aquatic life. | Dispose of contents/container to an approved waste disposal plant. |
| 6-Bromo-7-fluoro-1H-indazole | Skin Irritant, Serious Eye Irritation. | Dispose of in accordance with local, state, or national legislation. |
| 5,6-Difluoro-1H-indazole | Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contact with skin and eye. | Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. |
Experimental Protocols for Disposal
The proper disposal of this compound should be treated as a critical part of the experimental workflow. The following step-by-step protocol outlines the necessary procedures.
Step 1: Initial Waste Characterization and Segregation
-
Assume Hazardous Nature: In the absence of specific data, treat this compound as a hazardous chemical.
-
Segregate Waste: Collect all waste containing this compound separately from other waste streams. This includes:
-
Pure, unused compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Solvent rinsates from cleaning contaminated glassware.
-
-
Halogenated Waste Stream: Designate this waste as "halogenated organic waste." Do not mix with non-halogenated waste to facilitate proper disposal and potential recycling of non-halogenated solvents.
Step 2: Waste Collection and Labeling
-
Select Appropriate Containers: Use chemically resistant containers with secure, tight-fitting lids. For solid waste, a clearly labeled, sealed bag may be appropriate before placement in a larger solid waste container. For liquid waste, use a labeled, leak-proof container.
-
Label Containers Clearly: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any other components in the waste mixture.
-
Appropriate hazard pictograms (e.g., irritant, health hazard).
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Segregation from Incompatibles: Ensure that the waste is not stored near incompatible chemicals. While specific reactivity data for this compound is unavailable, as a general precaution, store it away from strong oxidizing agents, strong acids, and strong bases.
Step 4: Arranging for Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or equivalent safety office to schedule a pickup for the hazardous waste.
-
Licensed Disposal Vendor: The EHS department will typically coordinate with a licensed and approved chemical waste disposal company. These companies have the expertise and facilities to handle and dispose of specialized chemical waste in an environmentally sound manner.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the disposal vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
